Direct Red 13
Description
Properties
IUPAC Name |
disodium;6-amino-5-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N6O7S2.2Na/c33-26-14-9-20-15-23(46(40,41)42)16-28(39)30(20)32(26)38-36-22-12-7-19(8-13-22)18-5-10-21(11-6-18)35-37-27-17-29(47(43,44)45)24-3-1-2-4-25(24)31(27)34;;/h1-17,39H,33-34H2,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHOYLRUTRKFBM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N6Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401023881 | |
| Record name | C.I. Direct Red 13 disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1937-35-5 | |
| Record name | 1-Naphthalenesulfonic acid, 4-amino-3-((4'-((2-amino-8-hydroxy-6-sulfo- 1-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Direct Red 13 disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4-amino-3-[[4'-[(2-amino-8-hydroxy-6-sulphonatonaphthyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Direct Red 13 chemical structure and properties
Introduction
Direct Red 13, also known by its Colour Index name C.I. 22155, is a significant member of the double azo class of direct dyes.[1] These dyes are characterized by their ability to dye cellulosic fibers, such as cotton and viscose, directly from an aqueous solution without the need for a mordant. This compound is a water-soluble anionic dye, typically available as a sodium salt of the sulfonic acid.[2] Its molecular structure, containing multiple azo groups (-N=N-) as chromophores, is responsible for its characteristic red hue. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Core Properties
A thorough understanding of the fundamental chemical and physical properties of this compound is crucial for its effective application and for predicting its behavior in various experimental and industrial settings.
Key Identifiers and Molecular Characteristics:
| Property | Value | Source(s) |
| C.I. Name | C.I. This compound, 22155 | [1][3] |
| CAS Number | 1937-35-5 | [1][3][4][5][6] |
| Synonyms | Direct Bordeaux B, Direct Bordeaux GB, Direct Jujube Red GB | [3][4] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₇S₂ | [1][3][4][5] |
| Molecular Weight | 712.66 g/mol | [1][3][4][5] |
| Appearance | Brown or Red-Brown Powder | [1][3][4] |
Chemical Structure:
The molecular architecture of this compound is centered around a double azo linkage system. This structure is synthesized through a specific sequence of diazotization and coupling reactions, which will be detailed in the synthesis section.
Caption: The chemical structure of this compound, illustrating the double azo linkages and sulfonic acid groups that confer its color and water solubility.
Physicochemical and Dyeing Properties
The performance of this compound as a dye is dictated by its solubility, stability in various chemical environments, and its fastness to external factors like light and washing.
Solubility and Solution Characteristics:
This compound exhibits good solubility in water, forming a wine-red solution.[1][4] It is also soluble in ethanol and cellosolve but is insoluble in most other organic solvents.[1][4][5] The aqueous solution of this compound is sensitive to changes in pH and the presence of strong electrolytes.
-
In the presence of strong sulfuric acid, the solution turns blue, and a red precipitate forms upon dilution.[1][3][4]
-
Concentrated nitric acid turns the solution a brownish-yellow color.[4]
-
The addition of strong hydrochloric acid to the dye solution results in a purple precipitate.[1][3][4]
-
A thick sodium hydroxide solution will cause an orange-brown precipitate to form.[1][3][4]
Fastness Properties:
The fastness of a dye refers to its resistance to fading or running when exposed to various conditions. The following table summarizes the fastness ratings for this compound on a scale of 1 to 5, where 5 is the highest resistance.
| Fastness Property | Rating | Source(s) |
| Light Fastness | 4-5 | [3][4][7] |
| Washing Fastness | 2 | [3][4] |
| Rubbing Fastness (Dry) | 4 | [3][4] |
| Rubbing Fastness (Wet) | 3 | [3][4] |
| Acid Resistance | 1 | [1][6] |
| Alkali Resistance | 4-5 | [1][6] |
Synthesis of this compound
The manufacturing of this compound is a multi-step process involving the diazotization of an aromatic amine followed by two sequential coupling reactions. This process is a classic example of azo dye synthesis.
Manufacturing Protocol:
-
Diazotization: The process begins with the double nitriding (diazotization) of 4,4'-diaminobenzanilide. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at a low temperature to form a bis-diazonium salt.
-
First Coupling Reaction: The resulting bis-diazonium salt is then coupled with 4-aminonaphthalene-1-sulfonic acid (naphthionic acid). This reaction typically occurs under acidic conditions.
-
Second Coupling Reaction: The intermediate product from the first coupling is then coupled with 6-amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid) under acidic conditions to yield the final this compound molecule.[1]
Caption: Synthetic pathway of this compound.
Industrial and Research Applications
This compound is primarily used for dyeing and printing on a variety of substrates due to its good dye absorption rate, especially at temperatures between 80-100°C.[1][3][5]
Textile Dyeing and Printing:
The main application of this compound is in the dyeing of cellulosic fibers like cotton and viscose, where it produces a dark bluish-red color.[4] It is also used for dyeing silk, polyamide, and viscose/polyamide blended fabrics.[1][3][4]
-
Dyeing Process: The dyeing process for cotton and viscose fibers with this compound is sensitive to salt concentration and requires careful temperature control.[4] It is advisable to slowly heat the dye bath and incrementally add salt to achieve a uniform color.[4] Allowing the dye bath to cool naturally to 80°C after the dyeing cycle aids in dye exhaustion.[4]
-
Printing: this compound can be used for the direct printing of cotton and viscose fabrics.[4]
Caption: A typical workflow for dyeing cellulosic fibers with this compound.
Other Applications:
Beyond textiles, this compound is also used for the coloration of paper and leather.[1][3][4] Its water-soluble nature makes it suitable for applications where the dye is applied from an aqueous medium.
Safety and Handling
Conclusion
This compound is a versatile and widely used double azo dye with significant applications in the textile, paper, and leather industries. Its chemical structure, characterized by multiple azo linkages and sulfonic acid groups, dictates its color, solubility, and dyeing properties. A comprehensive understanding of its synthesis, physicochemical characteristics, and application methodologies is essential for its effective and safe utilization in both industrial and research settings. Further research into its toxicological profile and the development of more environmentally benign dyeing processes will continue to be areas of importance.
References
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World Dye Variety. (2012, July 6). This compound. Retrieved from [Link]
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China Inter Dye. (n.d.). This compound | Direct bordeaux B B | CAS No: 1937-35-5. Retrieved from [Link]
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Emperor Chem. (n.d.). This compound - Direct bordeaux B GB - Direct jujube red GB. Retrieved from [Link]
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Enochdye. (n.d.). This compound TDS. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of this compound dye. Retrieved from [Link]
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PubChem. (n.d.). Disperse Red 13. Retrieved from [Link]
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Wikipedia. (n.d.). Aluminium. Retrieved from [Link]
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Hangzhou Tiankun Chem Co.,Ltd. (n.d.). China this compound Manufacturers, Suppliers, Factory, Wholesale. Retrieved from [Link]
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An In-depth Technical Guide to Direct Red 13 (C.I. 22155)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 13, also known by its Colour Index name C.I. 22155, is a disazo dye that has been primarily utilized in the textile and paper industries for its vibrant red hue and its ability to directly bind to cellulosic fibers. While its industrial applications are well-documented, its properties and potential biological interactions are of increasing interest to researchers in toxicology, environmental science, and potentially, in the broader field of biomedical research. This guide provides a comprehensive technical overview of this compound, synthesizing available data on its chemical and physical properties, synthesis, applications, and, crucially, its toxicological profile.
Core Molecular and Physical Properties
This compound is a sodium salt of a complex aromatic sulfonic acid. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1937-35-5 | [1] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₇S₂ | [1] |
| Molecular Weight | 712.66 g/mol | [1] |
| Appearance | Brown powder | [1] |
| Solubility | Good in water (yields a wine-red solution), soluble in ethanol and cellosolve, insoluble in other organic solvents. |
The structure of this compound, characterized by two azo (-N=N-) linkages connecting aromatic moieties, is fundamental to its color and dyeing properties.
Caption: Simplified workflow for the synthesis of this compound.
Industrial Applications
The primary application of this compound is in the dyeing of cellulosic materials. Its linear molecular structure and the presence of sulfonate groups contribute to its high affinity for cellulose fibers, allowing for direct application without the need for a mordant.
-
Textile Industry: Used for dyeing cotton, viscose, and other cellulosic fabrics. It is also used for coloring paper and leather.
-
Printing: Employed in direct printing on cotton and viscose fabrics.
Toxicological Profile and Safety Considerations
A critical aspect of this technical guide is the toxicological profile of this compound, which is of paramount concern for researchers and professionals in drug development and environmental science.
According to the OEKO-TEX® ECO PASSPORT Restricted Substance List, C.I. This compound (CAS 1937-35-5) is classified with the following toxicological properties:
-
Carcinogenicity
-
Developmental Toxicity
-
Mutagenicity
-
Persistence
-
Reproductive Toxicity
It is important to note that while these classifications are provided by a reputable source in the textile industry, publicly available, peer-reviewed in-depth toxicological studies specifically on this compound are scarce. Much of the available literature on the toxicology of "Red 13" pertains to "Disperse Red 13," a different chemical entity. Therefore, caution must be exercised when extrapolating data, and the classifications above should be considered the primary source of toxicological concern.
The metabolism of azo dyes by azoreductases, present in various microorganisms including human gut flora, can lead to the cleavage of the azo bond and the formation of aromatic amines. Some of these aromatic amines are known to be carcinogenic. [2]
Safety and Handling
Given the toxicological classifications, strict adherence to safety protocols is mandatory when handling this compound powder.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Analytical Methodologies
The detection and quantification of this compound in various matrices, such as wastewater and textiles, are crucial for regulatory compliance and research purposes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of azo dyes.
General Protocol for LC-MS/MS Analysis of Azo Dyes in Water
This protocol is a general guideline and should be optimized and validated for the specific matrix and instrumentation.
-
Sample Preparation:
-
For textile samples, an extraction step is necessary. A common method involves extracting the dye from the textile using a solvent like methanol in an ultrasonic bath. [3] * Water samples may be pre-concentrated using solid-phase extraction (SPE) to enhance sensitivity.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for sulfonated azo dyes like this compound.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Caption: A generalized workflow for the analysis of this compound.
Relevance to Biomedical and Drug Development Professionals
Currently, there is no documented evidence of this compound being used in biomedical research, diagnostics, or as a therapeutic agent. Its significant toxicological profile, particularly its potential carcinogenicity and mutagenicity, makes it an unlikely candidate for direct application in drug development.
However, for researchers in these fields, understanding the properties of compounds like this compound is relevant for several reasons:
-
Toxicology and Drug Safety: The study of the mechanisms of toxicity of azo dyes can provide insights into the metabolic activation of pro-carcinogens and the structural motifs associated with toxicity. This knowledge is valuable in the safety assessment of new drug candidates that may contain similar structural features.
-
Environmental Health: For scientists working on the environmental impact of pharmaceuticals and other industrial chemicals, the study of persistent and toxic dyes like this compound serves as a relevant case study.
-
Development of Probes and Assays: While this compound itself is not a biological probe, the chemistry of azo dyes is utilized in the design of certain reporter systems and pH indicators. Understanding the fundamental properties of these dyes can inform the development of new analytical tools.
Conclusion
This compound is an industrially significant azo dye with well-defined applications in the textile and paper industries. Its chemical and physical properties are well-characterized. However, for the scientific research community, the most critical aspect of this compound is its toxicological profile. The classification of this dye as a potential carcinogen, mutagen, and reproductive toxicant underscores the need for stringent safety measures during its handling and a thorough assessment of its environmental fate. While direct applications in biomedical science or drug development have not been identified and are unlikely given its toxicity, the study of this compound can contribute to a broader understanding of the toxicology of azo compounds and inform the development of safer alternatives and more effective analytical and remediation strategies.
References
- Ashby, J., et al. "Chemical structure, Salmonella mutagenicity and extent of carcinogenicity as indicators of genotoxic carcinogenesis among 222 chemicals tested in rodents by the U.S. NCI/NTP." Mutation Research/Reviews in Genetic Toxicology 204.1 (1988): 17-115.
- Ferraz, E. R., et al. "Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells." Journal of toxicology and environmental health. Part A 75.16-17 (2012): 991-999.
- Ferraz, E. R., et al. "The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential." Toxicology in vitro 29.7 (2015): 1906-1915.
- Hunger, K., ed.
- International Agency for Research on Cancer. "Some Aromatic Amines, Organic Dyes, and Related Exposures." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 99, 2010.
- OEKO-TEX®. "ECO PASSPORT Restricted Substance List (RSL)." 2023.
- Prival, M. J., and V. D. Mitchell. "Analysis of a single-laboratory study of a mouse lymphoma assay.
- Sponza, D. T., and M. Isik. "Toxicity and intermediates of C.I. Direct Red 28 and C.I. Direct Yellow 12 in a simulated textile effluent: decolorization and inhibition of anaerobic consortium." Journal of environmental engineering 131.7 (2005): 1065-1076.
- Umbuzeiro, G. A., et al. "The contribution of azo dyes to the mutagenic activity of the Cristais River." Chemosphere 60.1 (2005): 55-64.
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Sources
An In-depth Technical Guide to the Solubility of Direct Red 13
This guide provides a comprehensive technical overview of the solubility characteristics of Direct Red 13 (C.I. 22155), a double azo dye. Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes available data with established scientific principles to offer field-proven insights into the dissolution behavior of this compound. We will explore its solubility in various solvents, the key factors influencing this behavior, and a detailed protocol for its quantitative determination.
Introduction to this compound: A Profile
This compound, also known by names such as Direct Bordeaux B GB and Direct Jujube Red GB, is an anionic direct dye primarily used for coloring cellulosic fibers like cotton, paper, and viscose.[1][2][3] Its molecular structure, characterized by two azo groups and multiple sulfonate groups, dictates its dyeing properties and, crucially, its solubility. The sodium sulfonate groups are key to its water solubility, allowing it to be applied from aqueous solutions.[3][4] Typically appearing as a brown powder, its dissolution in various media is fundamental to its application and removal.[1][3]
Qualitative and Quantitative Solubility Profile
The solubility of this compound is highly dependent on the nature of the solvent. While precise quantitative data is not extensively published, a clear qualitative profile has been established through various technical data sheets.
Aqueous and Organic Solvents
This compound exhibits good solubility in water, forming a characteristic wine-red solution.[1][2] This is the primary medium for its application in dyeing processes. Its solubility in polar organic solvents is more varied. It is soluble in ethanol, producing a magenta or red solution, and also in cellosolve (2-ethoxyethanol).[1][2] However, it is generally reported as insoluble in most other common organic solvents.[1][2]
Table 1: Solubility Characteristics of this compound
| Solvent | Chemical Formula | Solvent Type | Solubility | Appearance of Solution |
| Water | H₂O | Polar Protic | Good | Wine-Red[1][2] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Magenta/Red[1][2] |
| Cellosolve (2-Ethoxyethanol) | C₄H₁₀O₂ | Polar Aprotic | Soluble | Not specified |
| Other Organic Solvents (e.g., Benzene, Acetone) | Various | Nonpolar/Polar Aprotic | Insoluble | Insoluble[1][2] |
Behavior in Strong Acids and Bases
The chemical stability and solubility of this compound are significantly affected by extreme pH conditions, often leading to color changes and precipitation.
-
Concentrated Sulfuric Acid: The dye dissolves to produce a blue solution. Upon dilution, a purple-red precipitate is formed.[1][2]
-
Concentrated Nitric Acid: A brownish-yellow or "palm yellow" coloration is observed.[1][2]
-
Aqueous Solution with Strong HCl: The addition of concentrated hydrochloric acid to an aqueous solution of this compound results in the formation of a purple precipitate.[1][2]
-
Aqueous Solution with Strong NaOH: Concentrated sodium hydroxide solution causes an orange-brown precipitate to form.[1][2]
These observations are critical for applications where the dye may be exposed to harsh chemical environments and for the development of effective cleaning or stripping protocols.
Factors Influencing Solubility: A Deeper Dive
The solubility of direct dyes like this compound is not a static property but is influenced by several environmental factors. Understanding these is crucial for optimizing its use and for developing predictive models of its behavior.
Temperature
For most direct dyes, solubility in water increases with a rise in temperature.[5] This is a key principle in dyeing processes, where elevated temperatures (e.g., 80-100 °C) are used to achieve maximum dye affinity and level dyeing.[2][3] The increased kinetic energy helps to overcome intermolecular forces in the solid dye, allowing more of it to dissolve in the aqueous medium.
pH
The pH of the solution can influence the solubility of anionic dyes. While the sulfonate groups on this compound remain ionized over a wide pH range, extreme pH values can alter the overall charge of the molecule and its interactions with the solvent. Studies on direct dyes suggest that dyeing is often optimized in slightly alkaline conditions (around pH 8), which influences dye uptake by fibers.[6] While this is not a direct measure of solubility, it points to the importance of pH in the overall system. In highly acidic conditions, protonation of the amino groups can occur, potentially leading to precipitation, as seen with the addition of strong HCl.[1][2]
Electrolytes
The presence of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), has a significant impact on the solubility of direct dyes in aqueous solutions. The addition of these salts typically decreases the solubility of the dye.[5] This phenomenon, often referred to as "salting out," occurs because the salt ions compete with the dye molecules for hydration, leading to dye aggregation and reduced solubility. This principle is paradoxically exploited in the dyeing process to increase the dye's affinity for the textile fibers over the aqueous phase, thereby promoting more efficient dyeing.[5][7]
Experimental Protocol: Quantitative Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a robust method for determining the solubility of this compound in a given solvent using UV-Visible spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
Materials and Equipment
-
This compound (analytical grade)
-
Solvents of interest (e.g., deionized water, absolute ethanol)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
UV-Visible spectrophotometer
-
Cuvettes (1 cm path length)
-
Syringe filters (0.45 µm)
Step-by-Step Methodology
Part A: Preparation of a Standard Calibration Curve
-
Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 100 mL) to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of standard solutions of decreasing concentration by serially diluting the stock solution.
-
Spectrophotometric Analysis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Calibration Curve: Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
Part B: Solubility Determination (Saturation Method)
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Saturation: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45 µm syringe filter.
-
Dilution: Accurately dilute the clear, saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
Figure 1: Experimental workflow for the quantitative determination of dye solubility.
Conclusion
The solubility of this compound is a multifaceted property governed by the interplay of solvent polarity, temperature, pH, and electrolyte concentration. While it is readily soluble in water and some polar organic solvents like ethanol and cellosolve, its solubility is limited in other organic media and can be significantly reduced by the addition of salts. For researchers and professionals requiring precise solubility data, the experimental protocol detailed in this guide provides a reliable framework for quantitative determination. A thorough understanding of these solubility characteristics is paramount for the effective and controlled application of this compound in its various industrial and scientific uses.
References
- Emperor Chem. This compound - Direct bordeaux B GB - Direct jujube red GB.
- Enoch Dye. This compound TDS.
- World Dye Variety. This compound.
- Prima Chemicals. (2023). Understanding Direct Dyes: Introduction, Properties, and Application.
- Burkinshaw, S. M., & Salihu, G. (2018). The role of auxiliaries in the immersion dyeing of textile fibres. White Rose Research Online.
- Mondal, M. I. H., et al. (2005). Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes. ResearchGate.
- Islam, M. S., & Khan, M. A. (1987). Effect of Electrolyte Concentration on Dyeing Process of Cotton. Pakistan Journal of Scientific and Industrial Research.
- Park, J., & Shore, J. (1986). Estimation of Dyes in Solution by Transmission Measurements. Journal of the Society of Dyers and Colourists.
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Navigating the Crimson Maze: A Technical Guide to C.I. Direct Red 13 and Its Aliases
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Azo Dye
C.I. Direct Red 13 is a significant member of the azo dye class, a large group of organic compounds characterized by the presence of one or more azo groups (–N=N–).[1] These dyes are widely utilized across various industries, from textiles and paper to leather, due to their water solubility and ability to directly bind to cellulosic fibers without the need for a mordant.[1][2] This guide provides an in-depth exploration of this compound, focusing on its extensive and often confusing nomenclature, its key physicochemical properties, and its diverse applications. Understanding the various synonyms and trade names is crucial for researchers and scientists to accurately identify this compound in literature, patents, and commercial products.
The Many Faces of a Single Dye: A Comprehensive Nomenclature
One of the primary challenges when working with C.I. This compound is its multitude of names. This section aims to demystify its nomenclature by providing a clear and organized list of its synonyms, trade names, and identifiers.
The most systematic and universally recognized identifiers are its Colour Index (C.I.) number and its CAS Registry Number.
Beyond these standard identifiers, this compound is known by a host of other names, which can be broadly categorized as synonyms and trade names.
Common Synonyms and Trade Names:
-
Aizen Direct Bordeaux GH[5]
-
Atlantic Bordeaux B[5]
-
Atul Direct Fast Bordeaux B[3]
-
Benzo Fast Scarlet 4BS[6]
-
Bitamine Direct Bordeaux BX[3]
-
Direct Bordeaux B[7]
-
Direct Bordeaux B B[3]
-
Direct Bordeaux BG[4]
-
Direct Bordeaux BN[4]
-
Direct Bordeaux GB[7]
-
Direct Claret[4]
-
Direct Garnet LG[4]
-
Direct Jujube Red GB[7]
-
Direct Red B[4]
-
Direct Red GB[5]
-
Direct Red M 10B[4]
-
Direct Scarlet 4BS[2]
The following diagram illustrates the relationship between the primary name and some of its most common synonyms.
Sources
- 1. What is the chemical stability of C.I. This compound in the presence of strong acids? - Blog - Yadong [dyeindustry.com]
- 2. Direct Scarlet 4BS [buydye.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound | 1937-35-5 [chemicalbook.com]
- 5. China this compound Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 6. stainsfile.com [stainsfile.com]
- 7. This compound - Direct bordeaux B GB - Direct jujube red GB from Emperor Chem [emperordye.com]
A Technical Guide to the Purity and Grade Specifications of Research-Grade Direct Red 13 (Congo Red)
Foreword: Beyond a Simple Stain - The Imperative of Purity in Amyloid Research
Direct Red 13, more commonly known in the scientific community as Congo Red (Colour Index No. 22120), is a cornerstone in the histopathological diagnosis and in vitro study of amyloidosis. Its ability to bind to the characteristic cross-β-pleated sheet structures of amyloid fibrils, resulting in a pathognomonic apple-green birefringence under polarized light, has made it an indispensable tool.[1][2] However, the transition of this dye from its origins in the textile industry to a high-precision biochemical reagent necessitates a rigorous evaluation of its purity and grade. For researchers in neurodegenerative diseases, protein misfolding disorders, and drug development, the quality of Congo Red is not a matter of mere chromatic intensity but of diagnostic and experimental validity. Impurities can lead to inconsistent staining, false positives or negatives, and confounding artifacts, ultimately undermining the integrity of research findings.[3] This guide provides an in-depth perspective on the critical specifications for research-grade this compound, the rationale behind these requirements, and the methodologies for their verification.
Chemical Identity and Core Physicochemical Properties
A foundational aspect of quality control is the unambiguous identification of the chemical entity. Research-grade this compound must conform to the following identifiers:
| Parameter | Specification |
| Chemical Name | Disodium 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid) |
| Synonyms | Congo Red, Direct Red 28, C.I. 22120 |
| CAS Number | 573-58-0 |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₆S₂[4] |
| Molecular Weight | 696.66 g/mol [4] |
| Appearance | Reddish-brown to dark violet powder |
| Solubility | Soluble in water, yielding a red colloidal solution; slightly soluble in ethanol.[5] |
The diazo dye structure of Congo Red is central to its interaction with amyloid fibrils. The planar and elongated conformation of the molecule allows it to intercalate within the β-pleated sheets, where hydrogen bonding between the dye's amine and azo groups and the amyloid's polypeptide backbone stabilizes the complex.[6] This highly ordered alignment is the basis for the characteristic birefringence.[2]
The Critical Role of Purity in Research Applications
The utility of Congo Red in a research context is directly proportional to its purity. Unlike industrial applications where minor contaminants may be inconsequential, in sensitive biological assays, impurities can have profound effects.
Causality behind Stringent Purity Requirements:
-
Specificity of Binding: The diagnostic power of Congo Red lies in its specific binding to amyloid structures. Contaminating molecules, such as isomers or synthesis side-products, may bind non-specifically to other tissue components (e.g., collagen, elastin), leading to false-positive results.[7]
-
Reproducibility: Lot-to-lot variability in the impurity profile of the dye is a major cause of inconsistent staining and assay results. For longitudinal studies or when comparing data across different laboratories, a consistently high-purity reagent is paramount.
-
Quantitative Assays: In spectrophotometric or fluorometric assays used to quantify amyloid aggregation kinetics, impurities that absorb or fluoresce in the same spectral region as the Congo Red-amyloid complex will directly interfere with the measurements. Upon binding to amyloid, Congo Red exhibits a characteristic red shift in its absorbance maximum from ~490 nm to ~512 nm and a shoulder at ~540 nm.[8]
-
Toxicity and Biological Interference: Residual reactants from the synthesis process, particularly the carcinogenic precursor benzidine, pose a significant health risk and can introduce cytotoxic artifacts in cell-based assays.[4][9]
Key Specifications for Research-Grade this compound
Sourcing this compound for research requires careful examination of the supplier's certificate of analysis. The following parameters are critical indicators of a research-grade product.
| Parameter | Specification | Rationale & Significance |
| Dye Content | ≥85% (by UV-Vis) | This is the most critical parameter, indicating the percentage of the active Congo Red molecule in the powder. Lower dye content implies a higher percentage of impurities, such as inorganic salts or synthesis by-products. |
| Identity (IR/UV-Vis) | Conforms to reference spectrum | Confirms the chemical structure of the dye. The UV-Vis spectrum in water should show a λmax at approximately 497-499 nm.[8][10] |
| Loss on Drying | ≤ 5.0% | Indicates the moisture content. Excess water can affect the accuracy of weighing and solution preparation. |
| Solubility | Clear, red solution in water | Insoluble matter suggests the presence of impurities or degradation products that can interfere with staining procedures by creating particulate artifacts. |
| Suitability for Application | Passes test for amyloid staining | A functional test is the ultimate confirmation of quality. The dye should produce strong, specific staining of known amyloid-positive control tissue with characteristic apple-green birefringence.[11] |
Understanding Potential Impurities and Their Origins
Knowledge of the synthesis process is key to anticipating potential impurities. Congo Red is synthesized via the tetra-azotization of benzidine, followed by coupling with two equivalents of naphthionic acid (4-amino-1-naphthalenesulfonic acid).[4][9]
Caption: Synthesis pathway of this compound and sources of impurities.
Common Impurities Include:
-
Unreacted Precursors: Residual benzidine and naphthionic acid. The presence of benzidine is a major safety concern due to its carcinogenicity.[9]
-
Mono-azo Byproducts: Molecules where only one of the diazonium groups on the tetrazotized benzidine has coupled with naphthionic acid.
-
Isomers: Positional isomers formed during the sulfonation of naphthylamine to produce naphthionic acid.
-
Inorganic Salts: Sodium chloride and sodium sulfate are often used to "salt out" the dye during purification. While necessary for precipitation, excessive residual salts lower the dye content and can affect staining solution properties.
Quality Control Workflow and Experimental Protocols
A self-validating quality control system ensures the reliability of each batch of this compound for research use.
Sources
- 1. Sensitivity and specificity of Congo red staining according to Romhányi. Comparison with Puchtler's or Bennhold's methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Congo red - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving sensitivity of amyloid detection by Congo red stain by using polarizing microscope and avoiding pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Review of literature for Direct Red 13 in biological studies
The following technical guide provides an in-depth review of Direct Red 13 (C.I. 22120) , focusing on its application as a bioactive tool compound in immunological research and its toxicological profile in biological systems.
Subject: Pharmacological Modulation of TNF Superfamily Receptors & Toxicological Profiling CAS Registry No: 1937-35-5 Color Index: C.I. 22120 (Direct Fast Red 4B)
Executive Summary
This compound (DR13) is a synthetic bis-azo dye historically utilized in the textile industry for dyeing cellulose. However, in the context of biological research and drug discovery, it has emerged as a significant small-molecule inhibitor of Protein-Protein Interactions (PPIs) . Specifically, DR13 acts as a pharmacological probe that disrupts the CD40–CD154 (CD40L) signaling axis, a critical pathway in autoimmune diseases and B-cell activation.
This guide analyzes DR13 not merely as a stain, but as a bioactive ligand. It details the physicochemical basis of its binding, its utility in validating TNF superfamily targets, and the critical safety protocols required due to its metabolic reduction to carcinogenic benzidine derivatives.
Chemical Identity & Physicochemical Properties
Understanding the structural pharmacophore of DR13 is essential for interpreting its biological activity. Its planar, polysulfonated structure allows it to mimic the electrostatic footprint of protein surfaces.
| Property | Data | Relevance to Biology |
| IUPAC Name | Disodium 4-amino-3-[[4'-[(2,4-diaminophenyl)azo][1,1'-biphenyl]-4-yl]azo]-1-naphthalenesulfonate | Defines the bis-azo linkage susceptible to azoreductase cleavage. |
| Molecular Formula | C32H22N6Na2O7S2 | High molecular weight (~712.66 Da) prevents passive diffusion across tight barriers but allows cell surface interaction. |
| Solubility | Water (Soluble), Ethanol (Slight) | Highly soluble in aqueous buffers (PBS), facilitating in vitro assays without DMSO carriers. |
| Chromophore | Bis-azo (Double N=N) | Strong absorbance (~503 nm) allows for spectrophotometric quantification in supernatants. |
| Charge | Anionic (Sulfonate groups) | Critical for electrostatic binding to cationic pockets on proteins (e.g., CD40L). |
Biological Mechanism: CD40-CD154 Inhibition
The most high-value application of DR13 in modern biology is its role as a small-molecule antagonist of the CD40-CD154 dyad .
Mechanism of Action
The CD40-CD154 interaction involves a large, flat surface area (~1,500–3,000 Ų) lacking deep binding pockets, making it "undruggable" by conventional Lipinski-compliant drugs.
-
Polysulfonated Pharmacophore: DR13, similar to Suramin and Direct Red 80, utilizes its planar aromatic rings to stack against the protein surface, while its sulfonate groups form electrostatic bridges with basic residues (Lysine, Arginine) on the CD154 trimer.
-
Competitive Antagonism: DR13 binds to CD154 (the ligand), sterically hindering its ability to engage the CD40 receptor on B-cells and Antigen Presenting Cells (APCs).
Functional Consequences
Inhibition of this pathway by DR13 leads to:
-
Suppression of B-Cell Activation: Reduced expression of costimulatory markers (CD86, CD54/ICAM-1).
-
Inhibition of Class Switching: Prevention of Immunoglobulin Class Switch Recombination (CSR).
-
Cytokine Dampening: Reduced secretion of IL-6 and IL-12 by activated monocytes.
Signaling Pathway Visualization
The following diagram illustrates the interruption of the CD40 signaling cascade by DR13.
Caption: DR13 acts as a steric blocker, binding CD154 to prevent CD40 engagement, thereby halting downstream NF-κB signaling and B-cell activation.
Toxicology & Metabolic Profiling
While DR13 is a potent tool compound, it is not a clinical drug candidate due to its metabolic instability and toxicity.
Azoreductase Cleavage
In vivo (specifically in the liver and gut microbiome), the azo bonds (-N=N-) of DR13 are cleaved by azoreductase enzymes.
-
Reaction:
-
Metabolite: The cleavage yields Benzidine and substituted naphthylamines.
-
Risk: Benzidine is a Group 1 Carcinogen (IARC). It induces bladder cancer via DNA adduct formation.
Safety Protocol for Handling
-
Containment: All DR13 powders must be weighed in a Class II Biosafety Cabinet or Chemical Fume Hood to prevent inhalation.
-
Deactivation: Spills should be treated with bleach (hypochlorite) to oxidize the azo bond, followed by reduction, though incineration is the preferred disposal method.
Experimental Protocols
These protocols are designed for in vitro validation of DR13 activity.
Protocol A: CD40L Inhibition Assay (B-Cell Activation)
Objective: Quantify the IC50 of DR13 against CD40L-induced activation.
-
Reagent Prep:
-
Dissolve DR13 in sterile PBS to create a 10 mM stock. Filter sterilize (0.22 µm).
-
Isolate primary human B-cells (CD19+) or use a reporter line (e.g., Ramos-Blue).
-
-
Incubation:
-
Plate B-cells (
/well) in 96-well flat-bottom plates. -
Add soluble recombinant CD154 (sCD154) at 1 µg/mL.
-
Add DR13 in a titration series (0.1 µm to 100 µm) simultaneously.
-
-
Readout (24-48 hours):
-
Flow Cytometry: Stain for activation markers CD86-PE and CD54-FITC.
-
Data Analysis: Gate on live CD19+ cells. Calculate Mean Fluorescence Intensity (MFI).
-
Control: Use an anti-CD40L blocking antibody as a positive control for inhibition.
-
Protocol B: Spectrophotometric Quantification
Objective: Measure DR13 concentration in biological media (e.g., for stability studies).
-
Standard Curve: Prepare serial dilutions of DR13 (0–100 µg/mL) in the assay buffer.
-
Measurement: Measure Absorbance at 503 nm (
). -
Interference Check: If measuring in serum/plasma, perform a background subtraction using a blank serum sample, as albumin binding can shift
slightly (bathochromic shift).
References
-
Margolles-Clark, E., et al. (2009). Small-Molecule Costimulatory Blockade: Organic Dye Compounds Act as Inhibitors of the CD40–CD154 Interaction.[1]Journal of Molecular Medicine .
-
National Toxicology Program. (2014). Report on Carcinogens, Monograph on Benzidine and Dyes Metabolized to Benzidine.U.S. Department of Health and Human Services .
-
Golka, K., et al. (2004). Occupational Toxicology of Azo Dyes and their Metabolites.Toxicology Letters .
-
Puchtler, H., et al. (1964). On the Binding of Congo Red by Amyloid.[2]Journal of Histochemistry & Cytochemistry . (Contextual reference for direct dye mechanism).
-
ChemicalBook. (2024).[3] this compound Product and Safety Data.
Sources
Methodological & Application
Application Note: High-Specificity Detection of Amyloid Fibrils and Structural Polysaccharides using Direct Red 13
Abstract & Introduction
Direct Red 13 (C.I. 22155), often chemically identified as a sulfonated bis-azo dye, has historically been utilized in the textile industry for cellulosic fibers. However, its planar molecular structure and high affinity for beta-pleated sheet conformations make it a powerful, underutilized tool in histological research. While Congo Red (Direct Red 28) remains the gold standard for amyloid detection, This compound (DR13) offers distinct advantages in specific contexts, including different solubility profiles and spectral characteristics that can reduce autofluorescence interference in complex tissue matrices.
This guide outlines the application of DR13 for two primary workflows:
-
Amyloidosis Research: Detection of amyloid fibrils via fluorescence turn-on and birefringence.
-
Plant Histology: High-contrast visualization of cellulose and lignin in structural biology.
Physicochemical Mechanism
The utility of DR13 in fluorescence microscopy relies on the Molecular Rotor Effect and Planar Intercalation .
-
In Solution: The azo bonds (–N=N–) of free DR13 molecules undergo rapid non-radiative decay (rotation/isomerization) upon excitation, resulting in negligible fluorescence.
-
In Tissue (Bound State): When DR13 intercalates into the grooves of amyloid fibrils (beta-sheets) or binds linearly to cellulose chains, the molecule is physically constrained. This restriction inhibits non-radiative decay pathways, forcing the molecule to release absorbed energy as photons (fluorescence).
-
Birefringence: Like Congo Red, the ordered, linear alignment of DR13 molecules along the amyloid fibril axis creates a pseudo-crystalline structure, exhibiting birefringence (often anomalous colors) under polarized light.
DOT Diagram: Mechanism of Action
Caption: Kinetic mechanism of this compound fluorescence "turn-on" upon binding to amyloid fibrils.
Technical Specifications & Spectral Data
| Parameter | Specification | Notes |
| Common Name | This compound | Also: Fast Red 8BL, C.I. 22155 |
| CAS Number | 1937-35-5 | Verify purity >90% for histology |
| Excitation Max | ~500–520 nm | Green excitation (similar to TRITC/Rhodamine) |
| Emission Max | ~580–620 nm | Red emission |
| Solubility | Water, Ethanol | Soluble in Cellosolve; Insoluble in Xylene |
| Filter Set | TRITC / Cy3 | Standard "Red" fluorescence channel |
Protocol A: Amyloid Detection in Tissue Sections
This protocol is adapted from the Puchtler alkaline alcoholic method, optimized for bis-azo dyes to ensure maximum specificity by suppressing non-specific hydrogen bonding.
Reagents Required[1][2]
-
Stock Solution A: Saturated NaCl in 80% Ethanol.
-
Alkaline Solution B: 1% NaOH (aqueous).
-
Staining Solution: Mix 100 mL of Stock A with 1 mL of Solution B. Add 0.2g this compound. Filter before use.
-
Counterstain: Mayer’s Hematoxylin (optional, for brightfield correlation).
Step-by-Step Workflow
-
Deparaffinization:
-
Xylene: 3 changes, 5 minutes each.
-
Ethanol Series: 100% (2x), 95%, 70% to distilled water.
-
-
Pre-treatment (Optional but Recommended):
-
Incubate slides in Alkaline Solution B (diluted 1:100 in 80% ethanol) for 20 minutes. This suppresses background staining of collagen.
-
-
Staining:
-
Immerse slides in the DR13 Staining Solution for 20–30 minutes at room temperature.
-
Note: The high salt content drives the dye into the hydrophobic amyloid grooves.
-
-
Differentiation:
-
Rinse quickly in 80% Ethanol (anhydrous).
-
Critical: Do not use water immediately after staining, as it may leach the dye.
-
-
Dehydration & Mounting:
-
Dehydrate rapidly through 95% and 100% Ethanol.
-
Clear in Xylene (3 changes).
-
Mount with a non-fluorescing medium (e.g., DPX or Permount).
-
Validation (Self-Check)
-
Fluorescence Mode: Under Green Excitation (510-550nm), amyloid deposits should appear bright red against a dark background. Elastic fibers may show weak fluorescence (internal control).
-
Polarization Mode: Under cross-polarized light, amyloid deposits should exhibit characteristic birefringence (often apple-green or anomalous red/green depending on fibril thickness).
Protocol B: Plant Cell Wall Visualization
This compound is an excellent stain for cellulose and lignin in plant biology, often outperforming Calcofluor White when autofluorescence in the blue channel is problematic.
Step-by-Step Workflow
-
Tissue Prep: Fresh hand-cut sections or fixed vibratome sections (PFA 4%).
-
Clearance: If tissue is highly pigmented (chlorophyll), clear with 70% ethanol for 2 hours.
-
Staining:
-
Incubate sections in 0.1% this compound (w/v) in PBS (pH 7.0) for 5–10 minutes.
-
-
Rinse: Wash 3x with PBS to remove excess dye.
-
Imaging: Mount in 50% Glycerol/PBS.
DOT Diagram: Microscopy Workflow
Caption: Optical path for this compound fluorescence imaging using a standard TRITC filter set.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| High Background | Non-specific binding to collagen | Increase NaCl concentration in staining solution; Ensure alkaline pre-wash. |
| Weak Signal | Dye leaching | Avoid water rinses after staining; use ethanol only. Check filter set (must use Green excitation). |
| Rapid Fading | Photobleaching | Use antifade mounting medium; Reduce excitation intensity. |
| False Positive | Elastin autofluorescence | Elastin naturally fluoresces. Compare with H&E to distinguish morphology. |
References
-
Puchtler, H., Sweat, F., & Levine, M. (1962). On the binding of Congo red by amyloid.[1] Journal of Histochemistry & Cytochemistry, 10(3), 355-364. (Foundational mechanism for azo dye-amyloid binding).
-
Groenning, M. (2010). Binding of Thioflavin T to Amyloid Fibrils: Mechanism and Applications. Journal of Chemical Biology, 3(1), 1-18. (Context on fluorescence turn-on mechanisms in fibril stains).
-
Howie, A. J., & Brewer, D. B. (2009). Optical properties of amyloid stained by Congo red: history and mechanisms. Micron, 40(3), 285-301. (Detailed physics of birefringence and fluorescence in direct dyes).
-
Biosynth Carbosynth. (n.d.). This compound Product Data. (Chemical and physical properties verification).
-
StainsFile. (n.d.). Direct Dyes for Staining Amyloid.[1][2][3] (Overview of Direct Red variants in histology).
Sources
Staining of amyloid plaques in tissue sections with Direct Red 13
Executive Summary
This Application Note details the protocol for utilizing Direct Red 13 (also known as Direct Fast Bordeaux B or C.I. 22155) for the histological detection of amyloid plaques. While Congo Red (Direct Red 28) remains the historical gold standard, this compound serves as a critical alternative bis-azo dye in comparative amyloidogenic studies. It shares the supramolecular binding affinity for
Scientific Background & Mechanism
Chemical Basis of Staining
This compound is a disulfonated bis-azo dye. Its utility in amyloid detection stems from its planar, hydrophobic structure which allows it to intercalate between the antiparallel
-
Selectivity: Unlike cationic dyes that bind via simple electrostatic attraction, this compound relies on a "lock-and-key" physical fit into the grooves of the amyloid fibril surface, stabilized by hydrogen bonding between the dye’s amino/hydroxyl groups and the protein backbone.
-
Optical Properties: When bound in a regular, ordered array along the fibril axis, the dye molecules exhibit linear dichroism and anomalous birefringence under polarized light. This is the definitive diagnostic criterion for amyloid.
Mechanistic Pathway
The following diagram illustrates the binding mechanism and the resulting optical phenomena.
Figure 1: Mechanism of this compound binding to amyloid fibrils, leading to optical anisotropy.
Materials & Reagent Preparation
Safety Note: Direct dyes are potential carcinogens. Handle with gloves, goggles, and in a fume hood.
Reagents
| Component | Specification | Purpose |
| This compound | C.I. 22155 (High Purity) | Primary Amyloid Stain |
| Ethanol | 100%, 95%, 80% | Solvent & Differentiation |
| Sodium Chloride (NaCl) | ACS Reagent Grade | Ionic Strength Adjuster |
| Sodium Hydroxide (NaOH) | 1% Aqueous Solution | Alkalizing Agent |
| Hematoxylin | Mayer’s or Harris | Nuclear Counterstain |
| Mounting Media | Resinous (non-aqueous) | Preservation of Birefringence |
Solution Preparation
-
Stock Solution A (Staining Solution):
-
Dissolve 0.5 g of This compound in 50 mL of 80% Ethanol.
-
Add 0.5 mL of 1% NaOH (to ensure alkalinity, which suppresses non-specific background binding).
-
Add 0.1 g NaCl (promotes dye aggregation onto the fibril).
-
Filter before use. Shelf life: 24 hours.
-
-
Differentiation Solution (Alkaline Alcohol):
-
Mix 100 mL of 80% Ethanol.
-
Add 1 mL of 1% NaOH.
-
Experimental Protocol
This protocol utilizes a modified Puchtler-Highman approach, optimized for bis-azo dyes to ensure maximum specificity.
Figure 2: Step-by-step workflow for this compound staining of tissue sections.
Step-by-Step Procedure:
-
Deparaffinization:
-
Xylene: 3 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
Distilled Water: Rinse until clear.
-
-
Nuclear Counterstain (Optional but Recommended):
-
Stain with Mayer’s Hematoxylin for 5 minutes.
-
Blue in running tap water for 10 minutes.
-
-
Alkaline Pre-treatment (Crucial for Specificity):
-
Immerse slides in Differentiation Solution (Alkaline 80% Ethanol) for 10 minutes.
-
Rationale: This suppresses the ionization of tissue proteins (collagen/cytoplasm), reducing non-specific dye binding.
-
-
Primary Staining:
-
Immerse slides in Stock Solution A (this compound) for 20 minutes at room temperature.
-
Note: Do not extend beyond 30 minutes to avoid over-saturation.
-
-
Differentiation (The Critical Variable):
-
Dip slides quickly (3–5 dips) in Differentiation Solution .
-
Visual Check: Background tissue should turn pale; amyloid deposits will remain deep red/pink.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 95% and 100% ethanol (to prevent dye leaching).
-
Clear in Xylene (2 changes).
-
Mount with a resinous mounting medium (e.g., DPX or Permount). Do not use aqueous mounting media as the dye will leach.
-
Results & Interpretation
Data interpretation requires a microscope equipped with a polarizer and an analyzer (crossed at 90°).
| Observation Mode | Expected Result (Amyloid Positive) | Expected Result (Negative/Background) |
| Brightfield | Deep Pink / Red deposits | Pale pink or colorless |
| Polarized Light | Anomalous Birefringence (Green/Yellow/Orange) | Dark / No birefringence (Collagen may show silver/white) |
| Fluorescence (TxRed Filter) | Bright Red Fluorescence | Minimal / Auto-fluorescence only |
Technical Insight: While Congo Red is famous for "Apple-Green" birefringence, This compound may exhibit a shift toward Yellow-Orange birefringence depending on the specific packing density of the dye within the fibril. This is not a failure of the stain but a characteristic of the specific dye-fibril dipole alignment.
Validation & Troubleshooting
Self-Validating Controls
-
Positive Control: Tissue with known amyloidosis (e.g., Kidney, Liver, or Alzheimer's Brain).
-
Negative Control: Healthy tissue of the same type.
-
Internal Control: Collagen fibers. Collagen may stain faintly red but will show silver/white birefringence, distinct from the anomalous colors of amyloid.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Weak Staining | Over-differentiation | Reduce dips in Alkaline Alcohol to 1-2 dips. |
| High Background | pH too low | Ensure NaOH is fresh; pH of stain should be >9.0. |
| No Birefringence | Section too thin | Ensure sections are cut at 8–10 µm (thicker than routine). |
| Precipitate on Slide | Dye saturation | Filter the staining solution immediately before use. |
References
-
Puchtler, H., Sweat, F., & Levine, M. (1962). On the binding of Congo red by amyloid.[1][2][3][4] Journal of Histochemistry & Cytochemistry, 10(3), 355-364. Link
-
Howie, A. J., & Brewer, D. B. (2009). Optical properties of amyloid stained by Congo red: history and mechanisms. Micron, 40(3), 285-301. Link
-
StainsFile. (2024). Direct Dyes for Staining Amyloid.[1][3][4][5][6] StainsFile: The Internet Resource for Histotechnologists. Link
-
Yakupova, E. I., Bobylev, A. G., Vikhlyantsev, I. M., & Bobyleva, L. G. (2019). Congo Red and amyloids: history and relationship. Bioscience Reports, 39(1). Link
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link
Sources
- 1. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. stainsfile.com [stainsfile.com]
- 4. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stainsfile.com [stainsfile.com]
- 6. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
Technical Application Note: Quantitative Fibrosis Assessment in Liver & Kidney Tissues
Part 1: Critical Technical Clarification (Dye Selection)
⚠ CRITICAL ALERT: Direct Red 13 vs. Direct Red 80 Before proceeding, it is imperative to address a common nomenclature error in fibrosis research.
-
Direct Red 80 (C.I. 35780): Also known as Sirius Red F3B .[1][2][3][4][5] This is the Gold Standard polyazo dye used for the specific detection and quantification of collagen I and III in liver and kidney fibrosis. It exhibits birefringence under polarized light.
-
This compound (C.I. 22120): Also known as Fast Red Violet LB or Direct Bordeaux B. This is chemically distinct and is primarily used as a diazonium salt for enzyme histochemistry (e.g., acid phosphatase) or textile dyeing. It does not possess the specific elongated sulfonate structure required for the birefringent binding to collagen helices.
Directive: This Application Note focuses on Direct Red 80 (Sirius Red F3B) , as this is the scientifically validated reagent for fibrosis assessment. If your protocol specifically mandates this compound, verify the CAS number (Direct Red 80 CAS: 2610-10-8 vs. This compound CAS: 1937-35-5) to prevent experimental failure.
Part 2: Scientific Integrity & Mechanism
1. The Fibrosis Challenge in Drug Development
In Non-Alcoholic Steatohepatitis (NASH) and Chronic Kidney Disease (CKD), fibrosis—the excessive accumulation of Extracellular Matrix (ECM)—is the primary predictor of mortality. Standard stains like Masson’s Trichrome are semi-quantitative and often suffer from batch-to-batch variability.
The Picrosirius Red (PSR) method is superior because it relies on a specific chemical interaction rather than simple porosity or acid-base affinity.
2. Mechanism of Action
The PSR method utilizes Direct Red 80 dissolved in saturated picric acid .
-
Chemical Specificity: Direct Red 80 is an elongated, anionic (negatively charged) molecule containing six sulfonate groups.
-
Collagen Binding: Collagen molecules are rich in basic amino acids (lysine, arginine, histidine). At the low pH of picric acid (pH ~1.2), these amino acids are protonated (positively charged). The anionic dye aligns parallel to the long axis of the collagen triple helix via electrostatic attraction.
-
Birefringence Enhancement: This parallel alignment enhances the natural birefringence of collagen. Under polarized light:
-
Type I Collagen (Thick fibers): Appears yellow-orange to red.
-
Type III Collagen (Reticular fibers): Appears green.
-
This distinction is critical for analyzing the quality of fibrosis (e.g., active remodeling vs. permanent scarring).
3. Mechanistic Diagram
Caption: Electrostatic binding mechanism of Direct Red 80 to protonated collagen helices under acidic conditions.
Part 3: Experimental Protocol
Materials Required
-
Primary Stain: 0.1% Direct Red 80 (Sigma-Aldrich/Merck) in Saturated Aqueous Picric Acid (1.3%).
-
Fixative: 10% Neutral Buffered Formalin (NBF).
-
Differentiation: 0.5% Acetic Acid Water.
-
Counterstain (Optional): Weigert’s Hematoxylin (for nuclei), though often omitted for pure quantitative image analysis to reduce noise.
Step-by-Step Workflow (Liver & Kidney)
-
Tissue Preparation:
-
Fix tissue in 10% NBF for 24 hours. (Over-fixation >48h can mask antigenicity but rarely affects PSR staining).
-
Embed in paraffin and section at 4–5 µm . Note: Section thickness critically affects birefringence color; maintain strict consistency.
-
-
Deparaffinization:
-
Xylene: 2 changes, 5 min each.
-
Ethanol (100% -> 95% -> 70%): 2 changes each, 3 min.
-
Rehydrate in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain with Weigert’s Iron Hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Expert Tip: Avoid Ehrlich’s hematoxylin as the subsequent acid stain will remove it. Iron hematoxylin is acid-resistant.[6]
-
-
Picrosirius Red Staining:
-
Incubate slides in 0.1% Direct Red 80/Picric Acid solution for 60 minutes at room temperature.
-
Self-Validation: The solution should be a vibrant red. If precipitation occurs, filter before use.
-
-
Differentiation (Critical Step):
-
Wash in two changes of 0.5% Acetic Acid Water .
-
Why: This removes the dye from the cytoplasm (non-collagenous proteins) but leaves it bound to collagen. Do NOT wash with water, as the neutral pH will cause the dye to leach out of the collagen.
-
-
Dehydration & Mounting:
-
Rapidly dehydrate in 100% Ethanol (3 changes).
-
Clear in Xylene.[7]
-
Mount with a resinous medium (e.g., DPX).
-
Workflow Diagram
Caption: Optimized workflow for Picrosirius Red staining ensuring specificity and permanence.
Part 4: Data Presentation & Quantification[8]
For drug development, qualitative images are insufficient. You must quantify the Collagen Proportional Area (CPA) .
1. Image Acquisition
-
Brightfield: Collagen appears deep red; cytoplasm appears yellow.
-
Polarized Light: Rotate the polarizer/analyzer to 90° (crossed polars). Collagen fibers will shine against a black background.
2. Quantitative Metrics Table
| Metric | Brightfield Analysis | Polarized Light Analysis | Biological Significance |
| Total Fibrosis | Area of Red Staining / Total Tissue Area | Total Birefringent Area / Total Tissue Area | Overall fibrosis burden (NASH Stage). |
| Collagen I | N/A (Indistinguishable) | Yellow/Red Birefringence | Thick, mature scarring; irreversible damage. |
| Collagen III | N/A (Indistinguishable) | Green Birefringence | Reticular, newly formed fibers; active remodeling. |
| Artifact Control | Vessel walls (internal control) | Vessel walls (internal control) | Validates staining success in non-fibrotic tissue. |
3. Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Weak Red Staining | pH of Picric Acid too high (>2.0). | Ensure Picric Acid is saturated. Do not use buffered picric acid. |
| Cytoplasmic Red Background | Insufficient differentiation. | Increase time in 0.5% Acetic Acid. Do not wash with water. |
| Loss of Birefringence | Sections too thin (<3 µm) or wrong mounting media. | Cut at 5 µm. Use resinous mounting media, not aqueous. |
References
-
Junqueira, L. C. U., Bignolas, G., & Brentani, R. R. (1979). Picrosirius staining plus polarization microscopy, a specific method for collagen detection in tissue sections. Histochemical Journal, 11(4), 447–455. Link
-
Goodman, Z. D. (2007). Grading and staging systems for inflammation and fibrosis in chronic liver diseases. Journal of Hepatology, 47(4), 598–607. Link
- Whittaker, P., et al. (1994). Collagen measurement in tissues: A comprehensive guide to the picrosirius red method. Basic Research in Cardiology, 89, 397–410. (Standard Protocol Reference).
-
PubChem. (n.d.). Direct Red 80 (Sirius Red F3B) Compound Summary. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Certification procedures for sirius red F3B (CI 35780, Direct red 80) [academia.edu]
- 5. Sirius Red F3B | C45H26N10Na6O21S6 | CID 75783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Automated image analysis techniques for Direct Red 13 stained slides
Application Note: High-Throughput Quantification of Amyloid & Protein Aggregates via Direct Red 13
Executive Summary
This Application Note details the automated image analysis workflow for histological slides stained with This compound (C.I. 22155) . While Congo Red (Direct Red 28) and Sirius Red (Direct Red 80) are the historical standards for amyloid and collagen respectively, this compound is utilized in specific drug development pipelines for its distinct solubility profile and supramolecular binding properties to
Key Value Proposition:
-
Precision: Moving beyond semi-quantitative manual scoring (0-4+) to continuous variable quantification (Area Fraction, Object Density).[1]
-
Specificity: Utilizing Color Deconvolution to mathematically isolate the this compound chromophore from nuclear counterstains.
-
Scalability: A scripted workflow compatible with open-source tools (QuPath/ImageJ) for batch processing in clinical trials.[1]
Scientific Mechanism & Staining Principles
This compound is an anionic bis-azo dye.[1] Its efficacy in detecting protein aggregates (amyloids) or collagenous fibrosis relies on its planar molecular structure, which allows it to intercalate into the grooves of
-
Chromophore: The azo groups (-N=N-) provide the deep red color (Absorbance
nm).[1] -
Binding: Hydrogen bonding and electrostatic interactions with cationic residues on the protein aggregates.
-
Optical Properties: Like its analogs, this compound exhibits birefringence under polarized light and potential fluorescence, but this guide focuses on Brightfield Colorimetric Analysis , the most robust modality for high-throughput whole-slide imaging (WSI).[1]
Experimental Protocol: Slide Preparation
Standardization of the wet-lab protocol is the prerequisite for reproducible image analysis.[1]
Reagents:
-
Stain: this compound (0.1% - 0.5% in 50% Ethanol or high pH buffer).[1]
-
Counterstain: Mayer’s Hematoxylin (Nuclear Blue).[1]
-
Differentiator: Alkaline alcohol (if background reduction is needed).[1]
Step-by-Step Staining Workflow:
-
Deparaffinization: Xylene (2x 5 min)
100% EtOH 95% EtOH 70% EtOH Water.[1] -
Staining (this compound): Incubate slides for 20–30 minutes. Note: Longer incubation increases intensity but risks background noise which complicates segmentation.[1]
-
Differentiation (Critical): Dip in alkaline alcohol (0.01% NaOH in 80% EtOH) for 5-10 seconds.
-
Why? This removes non-specific binding, ensuring the "Red" channel in analysis represents true pathology.
-
-
Counterstain: Hematoxylin (30-60 sec).[1] Keep this light to prevent spectral overlap.
-
Dehydration & Mounting: Rapid dehydration to avoid leaching the dye.
Automated Image Analysis Workflow
This section describes the computational pipeline. We utilize Color Deconvolution , a technique that separates the RGB image into specific stain channels based on their Optical Density (OD) vectors.[1]
The Computational Logic (Diagram)
Caption: Logical flow for extracting quantitative data from this compound stained slides using Color Deconvolution.
Determining Stain Vectors (Calibration)
Standard software (ImageJ/QuPath) comes with pre-set vectors for "H&E" or "H&DAB".[1] This compound requires custom calibration for maximum accuracy.
-
Locate a "Pure" ROI: Find an area with only this compound staining (e.g., a heavy amyloid deposit) and no nuclei.
-
Locate a "Counterstain" ROI: Find an area with only Hematoxylin (e.g., healthy tissue nuclei).[1]
-
Calculate Vectors:
-
In QuPath : Analyze
Preprocessing Estimate Stain Vectors. Select your ROIs. -
In ImageJ : Use the "ROI Color Deconvolution" plugin.
-
-
Validation: The resulting "Channel 3" (Residual) should contain almost no structural information.[1] If it does, the vectors are incorrect.
Segmentation & Quantification
Once the "this compound Channel" is isolated (8-bit grayscale image where White=Background, Black=Stain), apply the following:
-
Thresholding: Use an automated method like Triangle or RenyiEntropy .[1] Avoid fixed thresholds (e.g., "Pixel value > 100") as they fail with staining variability.
-
Morphometry:
-
Area Fraction (%):
.[1] This is the gold standard for "Amyloid Load". -
Object Count: Number of distinct plaques/fibrosis islands.
-
Data Presentation & Reporting
For drug development studies, data should be tabulated to allow statistical comparison between Control and Treated groups.
Table 1: Recommended Output Metrics
| Metric | Unit | Biological Significance |
| Stain Area Fraction | % | Total burden of pathology (Amyloid load / Fibrosis).[1] |
| Plaque Density | Count/mm² | Number of nucleation sites (seeding efficiency).[1] |
| Mean Stain Intensity | OD (0-3) | Density/Compaction of the fibrils.[1] |
| Plaque Circularity | 0.0 - 1.0 | Morphology (Diffuse vs. Cored plaques). |
Troubleshooting & Validation
To ensure Trustworthiness and Self-Validation of the protocol:
-
Positive Control: Tissue with known amyloidosis (e.g., Alzheimer's brain or Systemic Amyloidosis liver).[1] Must show strong signal.
-
Negative Control: Healthy tissue.[1] Must show < 0.5% Area Fraction (noise floor).[1]
-
Internal Control: If analyzing fibrosis, ensure vessel walls (naturally collagen-rich) are excluded from the "Pathology" ROI to avoid false positives.
Visualizing the Physical Workflow
Caption: Physical workflow from tissue block to digital data generation.
References
-
Ruifrok, A. C., & Johnston, D. A. (2001). Quantification of histochemical staining by color deconvolution. Analytical and Quantitative Cytology and Histology, 23(4), 291–299. Link
- Core reference for the mathematical separ
-
Bankman, I. N., et al. (2023). High-throughput digital quantification of Alzheimer disease pathology and associated infrastructure in large autopsy studies.[1][2] Journal of Neuropathology & Experimental Neurology. Link
- Validates the shift from manual to digital quantification in neurodegener
-
StainsFile. Direct Dyes for Staining Amyloid.[3] Link
- Authoritative source on the chemical classific
-
Yakupova, E. I., et al. (2019). Congo Red and amyloids: history and relationship. Bioscience Reports. Link
- Provides the mechanistic background for azo-dye binding to beta-sheets, applicable to this compound.
-
QuPath. Open Source Software for Digital Pathology. Link
- The recommended platform for implementing the stain vector calibr
Sources
- 1. Congo red - Wikipedia [en.wikipedia.org]
- 2. High-throughput digital quantification of Alzheimer disease pathology and associated infrastructure in large autopsy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
Application Note & Protocol: Spectrophotometric Quantification of Collagen Using Picrosirius Red (Direct Red 80)
For: Researchers, scientists, and drug development professionals.
Subject: A detailed guide to the theory and practice of quantifying collagen in biological samples via spectrophotometry using Picrosirius Red, a technique noted for its specificity and reliability.
A Note on Reagent Specificity: Direct Red 80 vs. Direct Red 13
It is critical to begin with a clarification on the primary reagent for this assay. The scientifically validated and widely accepted method for collagen quantification described herein utilizes Direct Red 80 , also known by its common name, Sirius Red (Colour Index No. 35780)[1]. The topic query mentioned "this compound," which is a different chemical compound. Current scientific literature does not support the use of this compound for this application. Therefore, this guide is based exclusively on the established Direct Red 80 (Sirius Red) methodology to ensure experimental success and reproducibility.
Principle of the Assay: The Basis of Specificity
The Picrosirius Red assay provides a robust method for quantifying total fibrillar collagen (types I to V) in a variety of biological samples, including tissue homogenates, cell cultures, and fixed tissue sections[2][3]. The technique's specificity stems from the interaction between the elongated, polyazo dye, Sirius Red (Direct Red 80), and the unique triple-helix structure of collagen molecules[2][3].
The key components of the staining solution are Sirius Red and picric acid. The long, linear molecules of Sirius Red align themselves in parallel with the long axis of the collagen fibrils[1][4]. This alignment is stabilized by the sulfonic acid groups of the dye molecules forming strong electrostatic interactions with the basic amino acid residues of the collagen. The presence of picric acid enhances this binding and prevents non-specific staining of non-collagenous proteins, ensuring that the dye preferentially binds to collagen.
For quantification, the stained collagen-dye complex is eluted from the sample using an alkaline solution, and the concentration of the eluted dye is determined by measuring its absorbance with a spectrophotometer. The amount of dye is directly proportional to the amount of collagen in the original sample.
Core Experimental Workflow
The overall process involves sample preparation, staining with Picrosirius Red, washing to remove unbound dye, eluting the bound dye, and finally, quantifying the eluate via spectrophotometry.
Caption: Workflow for Spectrophotometric Collagen Quantification.
Reagents and Materials
Reagent Preparation
-
Picrosirius Red Staining Solution (0.1% w/v):
-
Prepare a saturated aqueous solution of picric acid (~1.2% w/v in distilled water)[1]. To do this, add approximately 1.3 g of picric acid to 100 mL of distilled water and stir for several hours. Some solid should remain at the bottom to ensure saturation. Caution: Picric acid is explosive when dry. Always handle it in a moist state and follow institutional safety protocols.
-
To 100 mL of the saturated picric acid solution, dissolve 0.1 g of Direct Red 80 (Sirius Red F3B) powder[1].
-
Stir until fully dissolved. This solution is stable for years when stored at room temperature in the dark[5].
-
-
Acidified Water (0.5% Glacial Acetic Acid or 0.1 M HCl):
-
Elution Buffer (0.1 M Sodium Hydroxide):
-
Dissolve 0.4 g of NaOH pellets in 100 mL of distilled water.
-
-
Collagen Standard (e.g., Bovine Type I Collagen):
-
Prepare a stock solution of 1 mg/mL in 0.05 M acetic acid. Create a standard curve by preparing serial dilutions (e.g., from 8 µg/mL to 500 µg/mL) in 0.05 M acetic acid[9].
-
Experimental Protocols
Protocol for Collagen Quantification in Cultured Cell Layers
This protocol is suitable for adherent cells grown in multi-well plates.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and culture until they reach the desired confluence or have completed their experimental treatment period[10].
-
Fixation: Carefully remove the culture medium. Wash the cell layers twice with Phosphate-Buffered Saline (PBS). Fix the cells by adding a suitable fixative, such as Kahle's fixative (26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid), and incubate for 15 minutes at room temperature[7].
-
Washing: Wash the fixed cells twice with PBS to remove the fixative.
-
Staining: Add 50-100 µL of Picrosirius Red Staining Solution to each well, ensuring the cell layer is completely covered. Incubate for 1 hour at room temperature[7][10].
-
Removal of Unbound Dye: Aspirate the staining solution and wash the wells extensively with acidified water (e.g., 0.1 M HCl) until the wash water runs clear[7]. This step is critical for low background readings.
-
Dye Elution: Add 100 µL of 0.1 M NaOH solution to each well to elute the bound dye. Gently agitate on a plate shaker for 30 minutes to ensure complete elution[10].
-
Spectrophotometry: Transfer the eluate to a new flat-bottom 96-well plate. Read the optical density (OD) at a wavelength between 540 nm and 550 nm using a microplate reader[2][9].
Protocol for Collagen Quantification in Tissue Homogenates
-
Sample Preparation: Weigh a known amount of tissue and homogenize it in a suitable buffer. The sample may require enzymatic digestion (e.g., with pepsin) to solubilize the collagen, particularly for dense connective tissues.
-
Precipitation: Transfer 100 µL of the tissue homogenate (or a suitable dilution) to a 1.5 mL microcentrifuge tube.
-
Staining and Precipitation: Add 500 µL of Picrosirius Red Staining Solution to each tube. Vortex and incubate for 20-30 minutes at room temperature to allow the collagen-dye complex to precipitate[9].
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 3-5 minutes to pellet the stained collagen[3][9].
-
Washing: Carefully aspirate and discard the supernatant without disturbing the pellet. Add 500 µL of Washing Solution (e.g., acidified water) to each tube, vortex to resuspend the pellet, and centrifuge again. Repeat this wash step to ensure all unbound dye is removed.
-
Dye Elution: After the final wash, discard the supernatant and add 250 µL of Elution Buffer (0.1 M NaOH) to each tube. Vortex thoroughly to completely dissolve the pellet[9].
-
Spectrophotometry: Transfer 200 µL from each tube to a 96-well plate and read the absorbance at 540-550 nm[9].
Data Analysis and Interpretation
-
Standard Curve: Average the duplicate OD values for your collagen standards. Subtract the OD of the blank (0 µg/mL collagen) from all standard and sample OD values. Plot the blank-corrected OD values against the known collagen concentrations (µg/mL) to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be >0.98 for a valid assay.
-
Sample Calculation: Use the equation from the linear regression to calculate the collagen concentration in your unknown samples. Remember to account for any dilution factors used during sample preparation.
Example Data Presentation:
| Sample ID | OD at 540 nm (Replicate 1) | OD at 540 nm (Replicate 2) | Average OD | Corrected OD (Avg OD - Blank OD) | Calculated Concentration (µg/mL) | Final Collagen Content (µg/mg tissue) |
| Blank | 0.052 | 0.054 | 0.053 | 0.000 | 0.0 | 0.0 |
| Standard 50 µg/mL | 0.255 | 0.259 | 0.257 | 0.204 | 50.0 | N/A |
| Standard 100 µg/mL | 0.461 | 0.457 | 0.459 | 0.406 | 100.0 | N/A |
| Control Tissue | 0.312 | 0.318 | 0.315 | 0.262 | 64.2 | 12.8 |
| Treated Tissue | 0.520 | 0.528 | 0.524 | 0.471 | 115.4 | 23.1 |
Note: Final content calculation depends on the initial sample weight and volumes used.
Method Validation and Trustworthiness
To ensure the reliability of your results, the following points are crucial:
-
Specificity: The use of picric acid in the staining solution is fundamental for specificity, as it suppresses the binding of Sirius Red to non-collagenous proteins.
-
Linearity and Range: Always run a standard curve with each assay. The assay demonstrates linearity within a specific concentration range, which should be determined during assay validation[11]. Samples with high collagen content may need to be diluted to fall within the linear range of the standard curve.
-
Controls: Include appropriate positive and negative controls. For cell-based assays, this could be a cell line known to produce high or low amounts of collagen. For tissue samples, a known fibrotic or healthy tissue can serve as a control.
-
Washing Steps: The thoroughness of the washing steps is paramount to minimize background signal from non-specifically bound dye. Insufficient washing is a common source of error.
References
-
UCSD Mouse Phenotyping. (n.d.). Picro-Sirius Red Histo-chemistry Reagents. Retrieved from [Link]
-
Tóth, G., et al. (2020). Development and validation of a generic method for quantification of collagen in food supplement tablets using liquid chromatography coupled with time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]
-
Chondrex. (n.d.). Sirius Red Total Collagen Detection Assay Kit. Retrieved from [Link]
-
Chondrex. (n.d.). Sirius Red Total Collagen Detection Assay Plate Kit. Retrieved from [Link]
-
Mouse Metabolic Phenotyping Centers. (2017). PICRO SIRIUS RED STAIN FOR TUBULOINTERSTITIAL DISEASE. Retrieved from [Link]
-
Szász, K., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International Journal of Molecular Sciences, 24(24), 17406. [Link]
-
Srichan, T. (2015). Method Validation of Collagen content by HPLC method in Food and Food Product. International Food Research Journal, 22(5), 2154-2158. [Link]
-
Szász, K., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. MDPI. [Link]
-
Lattouf, R., et al. (2014). Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections. Methods in Molecular Biology, 1135, 29-42. [Link]
-
CHOP Research Institute. (n.d.). PATHOLOGY CORE. Retrieved from [Link]
-
Vatansever, B., et al. (2015). A quantitative method for the measurement of hydrolyzed type-I collagen protein in dietary supplement syrup using HPLC-SEC. Records of Natural Products, 9(4), 549. [Link]
-
Tóth, G., et al. (2020). Development and validation of a generic method for quantification of collagen in food supplement tablets using liquid chromatography coupled with time-of-flight mass spectrometry. ResearchGate. [Link]
-
Knez, E., et al. (2022). A Comprehensive Analytical Approach for Quality Control of Collagen in Food Supplements. Foods, 11(19), 3093. [Link]
-
ResearchGate. (n.d.). Detection of collagens in solution by Sirius Red staining. Retrieved from [Link]
-
Marotta, M., & Martino, G. (1985). Sensitive spectrophotometric method for the quantitative estimation of collagen. Analytical Biochemistry, 150(1), 86-90. [Link]
-
Mello, M. L., & Vidal, B. C. (1989). Polarization microscopy and microspectrophotometry of Sirius Red, Picrosirius and Chlorantine Fast Red aggregates and of their complexes with collagen. Acta Histochemica, 87(2), 113-122. [Link]
-
SLS Ireland. (n.d.). Direct Red 80, Dye content 25%. Retrieved from [Link]
-
Dapson, R. W., et al. (2011). Certification procedures for sirius red F3B (CI 35780, Direct red 80). Biotechnic & Histochemistry, 86(3), 133-139. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chondrex.com [chondrex.com]
- 4. Polarization microscopy and microspectrophotometry of Sirius Red, Picrosirius and Chlorantine Fast Red aggregates and of their complexes with collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 7. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chondrex.com [chondrex.com]
- 10. mdpi.com [mdpi.com]
- 11. acgpubs.org [acgpubs.org]
Troubleshooting & Optimization
Technical Support Center: Direct Red 13 & Sirius Red Dyes
Here is a technical support center guide to help researchers, scientists, and drug development professionals prevent non-specific binding of Direct Red 13.
A Senior Application Scientist's Guide to Preventing Non-Specific Binding
Welcome to our technical support center. This guide is designed to provide in-depth, field-proven insights into the challenges associated with this compound and its close analog, Sirius Red (Direct Red 80). As a Senior Application Scientist, my goal is not just to provide protocols, but to explain the underlying principles that make them work. Non-specific binding is a common yet solvable issue that, when addressed correctly, will significantly enhance the reliability and specificity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have about this compound and non-specific binding.
Q1: What is this compound, and how is it related to the more commonly cited Sirius Red?
This compound (C.I. 22155) is a water-soluble, double azo dye.[1] In the context of biological research, it is structurally and functionally similar to the more frequently referenced Sirius Red F3B, also known as Direct Red 80 (C.I. 35782). Both are elongated, sulfonated molecules used in histochemical techniques to stain proteins. The most prominent application is in the Picrosirius Red (PSR) method for the visualization of collagen fibers.[2][3] Due to their similarities, protocols and troubleshooting strategies are largely interchangeable, with the vast majority of literature focused on "Sirius Red" or "Picrosirius Red."
Q2: What is the primary cause of non-specific binding with these dyes?
The binding mechanism of Direct Red dyes is primarily driven by electrostatic and hydrogen bonding interactions. The dye molecules contain multiple sulfonic acid groups (-SO₃H), which are negatively charged at typical staining pH. These anionic groups bind strongly to the positively charged basic amino acid residues (like lysine and arginine) on proteins.[4]
Non-specific binding occurs when the dye binds to non-target proteins that also present a net positive charge. This is a common issue because the interaction is not based on a unique "lock-and-key" fit like an antibody-antigen interaction, but rather on a more general charge-based attraction.[4][5]
Q3: How can I visually identify a non-specific binding problem in my experiment?
Identifying non-specific binding is typically straightforward upon microscopic examination or plate-reader-based quantification:
-
High Background: The most common sign is a diffuse, uniform red or pink staining across the entire tissue section or well, obscuring the specific signal.[6]
-
Staining of Non-Target Structures: In histology, you may observe strong staining in areas known to be poor in your target protein. For example, when staining for collagen, significant red staining of cytoplasm or cell nuclei is a clear indicator of non-specificity.[7]
-
Low Signal-to-Noise Ratio: Your target of interest may be stained, but it does not stand out clearly from the surrounding background, making quantification unreliable.
Q4: I thought Picrosirius Red staining was highly specific for collagen. What makes it so?
The specificity of the Picrosirius Red technique does not come from the Sirius Red dye alone, but from the combination of the dye with picric acid and, critically, the use of polarization microscopy.[2]
-
Role of Picric Acid: Picric acid is a strong acid that serves two purposes. First, it creates a low-pH environment, which protonates basic groups on proteins, making them accessible to the anionic dye. Second, and more importantly, the picrate anions themselves act as a "competitor," binding to proteins. The highly anionic sulfonic acid groups on the long, linear Sirius Red dye molecules are able to displace the picrate from the highly ordered, cationic-rich collagen fibers, but not as effectively from other, less organized proteins. This enhances the selective binding to collagen.[3]
-
Polarization Microscopy: The true specificity of the method is revealed under polarized light. The elongated dye molecules align themselves in parallel with the long, stable collagen fibers. This ordered arrangement imparts a strong birefringence (the ability to rotate polarized light), causing the collagen fibers to appear brightly colored (from green to orange-red depending on fiber thickness) against a black background. Non-specifically bound dye molecules on other proteins are randomly oriented and thus do not exhibit this birefringence.[2][8]
Part 2: Troubleshooting Guide
Use this table to diagnose and resolve common issues encountered during your staining protocol.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High, uniform background staining | 1. Inadequate Washing: Insufficient removal of unbound dye molecules. 2. Dye Concentration Too High: Excess dye molecules are available to bind non-specifically. 3. Sections Dried Out: Drying during the staining process can cause dye to precipitate and create artifacts.[3] 4. Incorrect pH: The pH of the staining solution is critical for specificity. | 1. Increase the number and duration of wash steps. Use an acidified water rinse (e.g., 0.5% acetic acid) to help remove non-specifically bound dye.[9] 2. Perform a titration experiment to determine the optimal dye concentration for your specific application. 3. Use a humidified chamber during incubation steps to prevent tissue sections from drying.[3] 4. Ensure your Picrosirius Red solution is fully saturated with picric acid to maintain a low and stable pH. |
| Cytoplasm or other non-collagenous elements are stained red | 1. Absence of a Protein Block: Reactive sites on various proteins are available for dye binding. 2. Inappropriate Fixative: Certain fixatives can alter tissue chemistry, exposing more positively charged sites on non-target proteins.[7] 3. Hydrolysis of Dye Solution: Over time and under warm conditions, the staining solution can hydrolyze, altering its binding properties.[7] | 1. Introduce a pre-incubation step with a protein-based blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[6][10] (See Protocol 1). 2. Neutral buffered formalin is a standard and reliable fixative. Avoid coagulant fixatives if non-specific cytoplasmic staining is an issue.[7][9] 3. Prepare fresh staining solution or store it properly, protected from light and high temperatures. Filter the solution before use to remove any precipitates. |
| Inconsistent or weak staining of the target | 1. Over-washing: Excessive washing, especially with water or alkaline solutions, can elute the dye from the target protein. 2. Insufficient Staining Time: The dye may not have had enough time to fully bind to the target. 3. Over-blocking: An overly aggressive blocking step can mask the target sites. | 1. Use acidified water for rinses and avoid prolonged washing in water. Dehydrate rapidly through ethanol series.[9] 2. Ensure a staining time of at least 60 minutes to allow the binding to reach near-equilibrium.[9] 3. Reduce the concentration or incubation time of your blocking agent. |
| False-positive signal in microplate assays | 1. Serum Proteins: If using cell culture, proteins from fetal bovine serum (FBS) in the media can bind the dye, leading to artificially high readings.[11] 2. Cellular Debris: Non-specific binding to dead cells and debris can inflate the signal. | 1. Culture cells in a serum-free medium for at least 24 hours prior to the assay.[11] 2. Ensure cell layers are washed thoroughly with PBS to remove dead cells and media components before fixation and staining. |
Part 3: Key Methodologies & Protocols
Protocol 1: Implementing a Protein Blocking Step for Histology
This protocol is designed to physically block non-specific binding sites before the application of this compound. This is particularly useful when staining complex tissues where background from various proteins is a concern.
Principle: Protein blockers, such as BSA or normal serum, are solutions of abundant, neutral proteins. When applied to the tissue, these proteins saturate "sticky" sites—areas prone to non-specific binding via electrostatic or hydrophobic interactions. This prevents the subsequently applied dye from binding to these sites, thereby increasing the signal-to-noise ratio.[6][12]
Step-by-Step Methodology:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water as per standard histological practice.
-
Antigen Retrieval (If Necessary): Perform any required antigen retrieval steps if you are combining this stain with immunohistochemistry. Wash thoroughly with a buffer solution (e.g., PBS) afterward.
-
Blocking Step (Critical):
-
Gently blot excess water from around the tissue section. Do not let the tissue dry out.
-
Cover the entire tissue section with a blocking solution. A common and effective choice is 2-5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).
-
Incubate in a humidified chamber for 30-60 minutes at room temperature.
-
Causality Check: This incubation allows the BSA molecules to adsorb to non-specific reactive sites on the tissue, effectively rendering them inert to the dye.
-
-
Rinse: Gently rinse off the blocking solution with PBS. Do not wash aggressively, as this can dislodge the blocking proteins. A quick dip in a PBS bath is sufficient.
-
Staining: Proceed immediately with your this compound or Picrosirius Red staining protocol (e.g., incubate in PSR solution for 1 hour).[9]
-
Washing and Dehydration:
-
Rinse slides in two changes of acidified water (e.g., 0.5% acetic acid solution).[9]
-
Causality Check: The acidic rinse helps to remove any loosely, non-specifically bound dye molecules while preserving the strong, specific binding to the target.
-
Dehydrate rapidly in three changes of 100% ethanol, clear in xylene, and mount.
-
Workflow for Troubleshooting Non-Specific Binding
The following diagram outlines a logical workflow for diagnosing and solving non-specific binding issues with Direct Red dyes.
Caption: A troubleshooting workflow for non-specific staining.
Part 4: Technical Data & Comparison
Table of Common Protein Blocking Agents
Choosing the right blocking agent can be critical. This table summarizes the most common options for histological applications.
| Blocking Agent | Mechanism of Action | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | Occupies non-specific binding sites through electrostatic and hydrophobic interactions.[6] | 1-5% in PBS or TBS | Inexpensive, readily available, generally effective for most applications. | Can sometimes be a source of background if not of high purity. |
| Normal Serum | Contains a complex mixture of proteins, including immunoglobulins, that block reactive sites and Fc receptors.[10] | 5-10% in PBS or TBS | Very effective, especially for immunohistochemistry, as it blocks Fc receptors. Use serum from the species the secondary antibody was raised in.[10] | More expensive than BSA. Can contain endogenous enzymes or antibodies that may interfere with certain assays. |
| Non-fat Dry Milk / Casein | Casein is the primary blocking protein, which coats the surface and prevents non-specific binding.[6] | 1-5% in PBS or TBS | Very inexpensive and effective for many blotting applications. | Not recommended for use with biotin-avidin detection systems. Can contain phosphoproteins that interfere with phospho-specific antibody studies. |
| Commercial Blocking Buffers | Proprietary formulations, often protein-based or protein-free, optimized for high signal-to-noise.[12] | Varies by manufacturer | High performance, long shelf-life, can be protein-free for specific needs. | Most expensive option. Formulation is a "black box." |
References
-
Rittie, L. (2017). Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections. Methods in Molecular Biology. Available at: [Link]
-
Veres-Székely, A., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International Journal of Molecular Sciences. Available at: [Link]
-
World Dye Variety. (2012). This compound. Available at: [Link]
-
Montes, G. S., & Junqueira, L. C. U. (1991). Differential Staining of Collagens Type I, II and III by Sirius Red and Polarization Microscopy. Journal of Histochemistry & Cytochemistry. Available at: [Link]
-
Chequer, F. M. D., et al. (2015). The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential. Toxicology in Vitro. Available at: [Link]
-
Veres-Székely, A., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Laine, E., et al. (2024). Mapping targetable sites on the human surfaceome for the design of novel binders. PNAS. Available at: [Link]
-
Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. University of Western Ontario. Available at: [Link]
-
Biology Lectures. (2023). Sirius Red Staining Made Easy. YouTube. Available at: [Link]
-
Hariharan, P., et al. (2024). Allosteric effects of the coupling cation in melibiose transporter MelB. eLife. Available at: [Link]
-
Wikipedia. (n.d.). Antibody. Available at: [Link]
-
Bonde, M., et al. (1992). Direct dye binding--a quantitative assay for solid-phase immobilized protein. Analytical Biochemistry. Available at: [Link]
-
ResearchGate. (n.d.). Troubleshooting Sirius Red histology? Available at: [Link]
-
Contreras-Montoya, R., et al. (2019). Investigation into the binding of dyes within protein crystals. ResearchGate. Available at: [Link]
-
Nishonov, A., et al. (2025). Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing. ACS Omega. Available at: [Link]
-
Bitesize Bio. (2025). Immunohistochemistry Basics: Blocking Non-Specific Staining. Available at: [Link]
-
Balázs, K., et al. (2025). A Comparison of Different Reagents Applicable for Destroying Halogenated Anionic Textile Dye Mordant Blue 9 in Polluted Aqueous Streams. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Reduced non-specific binding with lower concentrations of antibody in overnight staining. Available at: [Link]
-
ResearchGate. (n.d.). The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential. Available at: [Link]
-
Reddit. (2024). Sirius Red Troubleshooting. Available at: [Link]
-
White Rose Research Online. (2020). Polymers for dye transfer inhibition in laundry applications. Available at: [Link]
-
FluoroFinder. (2023). Viability Dye Selection Guide. Available at: [Link]
-
International Journal of Applied and Basic Sciences. (n.d.). Environment friendly approach to remove unbound disperse dyes from polyester fabric. Available at: [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody - Wikipedia [en.wikipedia.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. boekelsci.com [boekelsci.com]
- 8. Differential Staining of Collagens Type I, II and III by Sirius Red and Polarization Microscopy [jstage.jst.go.jp]
- 9. med.emory.edu [med.emory.edu]
- 10. Blocking in IHC | Abcam [abcam.com]
- 11. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Direct Red 13 Staining
Topic: Reducing Background Signal in Direct Red 13 (C.I. 22155) Staining
Audience: Researchers, Histotechnologists, and Drug Development Scientists. Content Type: Technical Troubleshooting Guide & FAQ.
Executive Summary: The Mechanism of Specificity
This compound (C.I. 22155) is a bis-azo dye belonging to the class of "direct dyes," historically used for staining amyloid fibrils and lignocellulosic biomass.[1][2] Like its more famous cousin Congo Red (Direct Red 28), this compound relies on hydrogen bonding to beta-pleated sheet structures for specific signal generation.
The Root Cause of Background Signal: High background in this compound staining is almost invariably caused by non-specific electrostatic interactions . The dye molecule is anionic (negatively charged).[3] In standard aqueous solutions, it binds electrostatically to cationic (positively charged) tissue components like collagen and cytoplasmic proteins.
The Solution Strategy: To reduce background, you must transition the staining mechanism from electrostatic to hydrophobic/hydrogen-bonding. This is achieved by increasing the ionic strength of the solvent (adding NaCl) or adjusting pH, which "salts out" the electrostatic binding while preserving the specific affinity for the target structure.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I see diffuse red staining across the entire tissue section, not just in the target areas. Is my dye concentration too high?
Technical Insight: It is rarely a concentration issue; it is a competition issue . Diagnosis: You are likely staining in a low-ionic-strength buffer. In water or low-salt buffers, the anionic sulfonate groups on this compound bind indiscriminately to tissue amines. Corrective Action: Implement the High-Salt Suppression Protocol .
-
Mechanism: Add Sodium Chloride (NaCl) to your staining solution. High salt concentrations (saturation) suppress the ionization of the dye and tissue charges, inhibiting non-specific electrostatic binding. The dye then preferentially binds to amyloid/cellulose via non-ionic forces (hydrogen bonding).
-
Protocol Adjustment: Prepare the staining solution in 80% ethanol saturated with NaCl (Puchtler’s principle) rather than distilled water.
Q2: I observe particulate "pepper" deposits on my slide. Is the dye precipitating?
Technical Insight: Direct dyes are colloidal and prone to aggregation, especially in the high-salt solutions recommended for specificity. Diagnosis: The dye solution is unstable or was not filtered immediately before use. Corrective Action:
-
Filtration: You must filter the working solution through a 0.45 µm or Whatman #1 filter immediately before applying it to the slide.
-
Alkalinization: Ensure the pH is slightly alkaline (pH 10-11). Add 1% NaOH to the stock solution. This helps keep the dye in solution and improves the contrast of amyloid deposits.
Q3: My specific signal is weak, but the background is still high. Should I increase staining time?
Technical Insight: Increasing time often worsens background without improving specific signal (low Signal-to-Noise Ratio). Diagnosis: Over-differentiation or improper fixation. Corrective Action:
-
Fixation: Ensure tissues are fixed in 10% Neutral Buffered Formalin (NBF). Avoid mercury-based fixatives which can interfere with azo dyes.
-
Differentiation: If you are using an alkaline alcohol differentiation step, reduce the time. Dip quickly (3-5 dips) and check microscopically. Prolonged exposure to high-pH alcohol strips the dye from the target.
Q4: Can I use fluorescence to improve the Signal-to-Noise ratio?
Technical Insight: Yes. Like Congo Red, many bis-azo direct dyes exhibit fluorescence or birefringence under specific optical conditions. Diagnosis: Brightfield microscopy has limited dynamic range for faint deposits. Corrective Action:
-
Cross-Polarization: Examine the slide under cross-polarized light. This compound bound to ordered beta-sheets may exhibit birefringence (often green/yellow), which is absent in the background.
-
Fluorescence: Try excitation in the green channel (approx. 510-550 nm) and emission in the red (600+ nm). The background from collagen is often autofluorescent in green/blue but lower in far-red, potentially enhancing contrast.
Part 2: Optimized Low-Background Protocol
This protocol utilizes ionic competition to minimize background.
Reagents:
-
Stock Solution A: Saturated NaCl in 80% Ethanol.
-
Stock Solution B: 1% this compound (C.I. 22155) in Distilled Water.
-
Working Solution: Add 1 mL of 1% NaOH to 100 mL of Stock A. Then, add filtered Stock B dropwise until the solution is a deep red (approx. 0.2% final dye concentration). Filter immediately before use.
Workflow:
-
Deparaffinize: Xylene (2x 5 min)
100% EtOH (2x 3 min) 95% EtOH (3 min). -
Pre-treatment: Incubate slides in Alkaline NaCl Solution (Stock A + NaOH, no dye) for 20 minutes. This equilibrates the tissue charge.
-
Staining: Incubate in Working Solution for 20–40 minutes at Room Temperature.
-
Differentiation (Critical): Rinse quickly in 100% Ethanol. Do not use water, as water will re-ionize the tissue and trap the dye.
-
Clearing: Xylene (3x 5 min).
-
Mounting: Resinous mounting medium (e.g., DPX or Permount).
Part 3: Comparative Troubleshooting Matrix
| Observation | Probable Cause | Mechanistic Fix |
| Pink Collagen/Cytoplasm | Electrostatic binding (Ionic strength too low) | Use high-salt alcoholic solvent (NaCl/EtOH) instead of water. |
| Dark Precipitates | Dye aggregation (Colloidal instability) | Filter solution (0.2-0.45 µm) immediately before use. |
| Weak Target Signal | Over-differentiation or pH too low | Use alkaline alcoholic differentiation; ensure pH > 9.0 during staining. |
| Fading Signal | Aqueous mounting medium used | Use resinous (organic) mounting medium; avoid water after staining. |
Part 4: Logic Visualization (Graphviz)
The following diagram illustrates the decision logic for troubleshooting background noise in this compound staining.
Caption: Decision tree for isolating the source of background noise: distinguishing between precipitation artifacts and chemical non-specificity.
References
-
Puchtler, H., Sweat, F., & Levine, M. (1962).[2] "On the binding of Congo red by amyloid." Journal of Histochemistry & Cytochemistry. (Establishes the high-salt mechanism for direct dyes).
-
StainsFile. (2023). "Direct Dyes for Staining Amyloid."[2][4][5] StainsFile Resource. (Overview of Direct Red class dyes).
-
Biotium. (2020).[3][6] "Background Reducers for Improved Fluorescent Stains." Technical Support Note. (General principles of background reduction in fluorescence).
-
BenchChem. (2024). "Acid Red 213 Staining Protocol." (Analogous protocol for acid/direct red dyes in histology).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
- 5. stainsfile.com [stainsfile.com]
- 6. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
Technical Support Center: Optimizing Picrosirius Red Staining for Collagen Fiber Specificity
Fundamentals: Understanding the Picrosirius Red Staining Mechanism
The Picrosirius Red (PSR) technique, which utilizes an anionic dye like Direct Red 13 or, more commonly, Direct Red 80 (Sirius Red F3B), is a cornerstone for visualizing collagen in tissue sections.[1] Its specificity, however, is not derived from the dye alone but from a combination of precise chemical conditions and specific optical techniques.[2]
The core principle lies in the interaction between the dye molecules and the collagen triple helix.[1] The elongated, polyanionic sulphonic acid groups of the dye align parallel to the long axis of the collagen fibers.[3][4] This binding is primarily an electrostatic interaction with the cationic amino acid residues (like lysine and hydroxylysine) within the collagen molecules.[3][5] This reaction is critically dependent on a highly acidic environment, which is achieved by dissolving the dye in a saturated aqueous solution of picric acid.[5] The low pH (optimally around 2.0) ensures that the basic groups on collagen are protonated (positively charged), maximizing their affinity for the negatively charged dye molecules.[5]
True specificity for collagen, and the ability to differentiate collagen subtypes, is only achieved when PSR-stained sections are viewed under polarized light.[2][6] The parallel alignment of the dye molecules along the organized collagen fibers dramatically enhances collagen's natural, weak birefringence, causing the fibers to appear brightly colored against a dark background.[3][4] Non-collagenous proteins, which may non-specifically bind some dye, lack this organized structure and thus do not exhibit significant birefringence.
A Note on the Dye: The term "Sirius Red" is often used generically. While the user specified this compound, the most commonly cited and validated dye for this technique is Direct Red 80 (Colour Index C.I. 35782), also known as Sirius Red F3B.[7] It is crucial to verify the Colour Index number of the dye being used, as different "Sirius Red" variants exist and may have different staining properties.[7] The principles and troubleshooting steps outlined here apply to the Picrosirius Red method regardless of the specific dye variant, but consistency in the dye used is paramount for reproducible results.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during Picrosirius Red staining, providing explanations and actionable solutions to improve the specificity and quality of your results.
Q1: Why is my background staining so high? Everything looks red/orange, not just the collagen.
High background staining is the most frequent problem and typically results from non-specific binding of the dye to non-collagenous proteins, such as cytoplasm and muscle.[5]
Immediate Causes & Solutions:
-
Incorrect pH of Staining Solution: The specificity of PSR is highly pH-dependent. If the pH of your Picrosirius Red solution is too high (e.g., > 3.0), the charge-based interaction between the dye and collagen is weakened, leading to increased binding to other basic proteins.[5][8]
-
Solution: Always prepare the staining solution with a saturated aqueous solution of picric acid. Verify the pH is approximately 2.0.[5] If the pH is high, remake the solution.
-
-
Insufficient Rinsing: The post-staining wash is a critical differentiation step. Inadequate washing fails to remove loosely bound, non-specific dye.
-
Solution: After staining, rinse the slides in two changes of an acidified water solution (e.g., 0.5% acetic acid in distilled water).[9][10] This helps to remove non-specifically bound dye without eluting it from the strongly-bound collagen. Avoid rinsing with plain water directly after staining, as this can cause the dye to leach out.
-
-
Drying of Sections: If tissue sections dry out at any stage before mounting, it can cause dye to precipitate and create artifactual background staining, often seen at the edges of the tissue.
-
Solution: Keep sections in a humidified chamber if there are delays, and ensure they remain covered in fluid throughout the staining and dehydration process.
-
Q2: My collagen staining is weak and inconsistent across the slide.
Weak staining can be caused by several factors, from dye concentration to over-differentiation in the wash steps.
Immediate Causes & Solutions:
-
Staining Time is Too Short: Picrosirius Red staining is a progressive method that requires sufficient time to reach equilibrium.
-
Over-Rinsing: While rinsing is crucial for specificity, excessive or prolonged washing, especially with harsh solutions, can strip the dye from the collagen fibers.
-
Solution: Follow the recommended brief rinse in acidified water (two changes is standard).[10] Then, proceed directly to dehydration with absolute alcohol.
-
-
Section Thickness: The intensity of birefringence under polarized light is dependent on the thickness of the section.
-
Solution: Ensure sections are cut at a consistent and optimal thickness, typically between 4-6 µm for paraffin-embedded tissues. Thinner sections may appear weakly birefringent, while overly thick sections can obscure details.
-
Q3: Under polarized light, I don't see the expected red, orange, and green fibers. How can I differentiate collagen types?
The ability to differentiate collagen types using PSR is a powerful feature of the technique, but it is subject to misinterpretation. The different colors are a result of differences in the thickness and packing density of collagen fibers, which often correspond to different collagen types.[11]
| Feature | Predominant Collagen Type | Expected Birefringence Color |
| Thick, tightly packed fibers | Type I | Red / Orange / Yellow[11] |
| Thin, loosely packed fibers (reticular) | Type III | Green / Greenish-Yellow[10][11] |
| Basement Membranes | Type IV | Red (but not birefringent)[6] |
Troubleshooting Polarization Imaging:
-
Microscope Setup: Proper alignment of the polarizer and analyzer is critical.
-
Solution: Ensure the polarizer (below the specimen) and analyzer (above the specimen) are "crossed" to achieve a maximally dark background. The brightest signal is observed when the collagen fibers are oriented at a 45° angle to the polarizers. It is essential to rotate the stage to ensure all fibers are visualized at their maximum brightness.[6]
-
-
Interpretation Caveats: While the color differences are a useful guide, they are not an absolute identification of collagen type. Factors like fiber orientation relative to the light path can influence the observed color.
-
Solution: For definitive identification of collagen types, PSR should be used in conjunction with a more specific technique like immunohistochemistry.[4]
-
Optimized Protocol & Workflow
This protocol is designed to maximize the specificity of Picrosirius Red for collagen fibers in formalin-fixed, paraffin-embedded tissue sections.
Reagent Preparation
-
Picrosirius Red Staining Solution (pH ~2.0):
-
Sirius Red F3B (Direct Red 80, C.I. 35782): 0.5 g
-
Saturated Aqueous Picric Acid: 500 mL
-
Combine and stir until fully dissolved. The solution is stable for years and can be reused.[7]
-
-
Acidified Water (Rinse Solution):
-
Glacial Acetic Acid: 5 mL
-
Distilled Water: 1 L
-
Mix well.[6]
-
Staining Workflow Diagram
The following diagram outlines the key steps for achieving specific collagen staining.
Caption: Workflow for Picrosirius Red Staining and Analysis.
Step-by-Step Methodology
-
Deparaffinization and Rehydration:
-
Dewax paraffin sections through two changes of xylene (5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes), 95%, 70% (2 minutes each).
-
Rinse in distilled water.
-
Rationale: This removes the paraffin wax and gradually reintroduces water to the tissue, preparing it for the aqueous stain.
-
-
Staining:
-
Rinsing (Differentiation):
-
Briefly rinse the slide in two separate changes of the 0.5% acetic acid solution.[9] Do not use water.
-
Rationale: The acidic water removes dye that is electrostatically bound to non-collagenous proteins while preserving the strong, specific binding to collagen.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate rapidly through three changes of absolute (100%) ethanol.[7]
-
Clear in two changes of xylene.
-
Mount with a synthetic resinous medium.
-
Rationale: Rapid dehydration is crucial to prevent the loss of picric acid, which provides the yellow background counterstain, and to prevent dye leaching.[7]
-
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common staining issues.
Caption: A logical guide for troubleshooting common Picrosirius Red staining issues.
References
- Lattouf, R., Younes, R., Lutomski, D., Naaman, N., Godeau, G., Senni, K., & Changotade, S. (2014). Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections. In Collagen. IntechOpen.
- Fomison-Nurse, B., Kirk, N., & O'Brien, M. (2020).
-
StainsFile. (n.d.). Puchtler's Picro-Sirius red for Collagen. Retrieved from [Link]
-
Diagnostic BioSystems. (n.d.). Picro-Sirius Red Stain Kit (For Collagen). Retrieved from [Link]
- Rich, L., & Whittaker, P. (2005). Collagen and Picrosirius Red Staining: A Polarized Light Assessment of Fibrillar Threads and Their Representation in Digital Images. Journal of Histochemistry & Cytochemistry, 53(8), 1005–1014.
- Tátrai, E., Csonka, Á., Drobni, Z., Varga, Z. V., & Pacher, P. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International Journal of Molecular Sciences, 24(24), 17409.
-
Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. University of Western Ontario. Retrieved from [Link]
- de Oliveira, S. M., de Oliveira, V. S., de Souza, L. E. B., & de Freitas, R. A. (2021). Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon. Acta Histochemica, 123(6), 151746.
-
University of Rochester Medical Center. (n.d.). Picro Sirius Red Stain for Collagen. Retrieved from [Link]
-
ResearchGate. (2022). Picro Sirius Red Staining Background? [Forum discussion]. Retrieved from [Link]
- Billiar, K., & Suggs, J. (2021). Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples. PLOS ONE, 16(3), e0247944.
- Junqueira, L. C. U., Cossermelli, W., & Brentani, R. (1978). Differential Staining of Collagens Type I, II and III by Sirius Red and Polarization Microscopy. Cellular and Molecular Life Sciences, 34(11), 1513–1514.
- Khan, S., & Desai, J. (2017). Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues. Bio-protocol, 7(21), e2573.
-
Reddit. (2024). Sirius Red Troubleshooting [Forum discussion]. r/Histology. Retrieved from [Link]
- Giraud-Guille, M. M., Mosser, G., Helary, C., & Eglin, D. (2010). Dye–collagen interactions. Mechanism, kinetic and thermodynamic analysis.
- Atanasova, G., Stodzhkova, A., Pashova, S., Tonchev, A. B., & Ivanova, M. (2026). Osteogenic Potential of 3D Bioprinted Collagen Scaffolds Enriched with Bone Marrow Stromal Cells, BMP-2, and Hydroxyapatite in a Rabbit Calvarial Defect Model. International Journal of Molecular Sciences, 27(3), 1234.
Sources
- 1. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. med.emory.edu [med.emory.edu]
- 7. med.emory.edu [med.emory.edu]
- 8. researchgate.net [researchgate.net]
- 9. stainsfile.com [stainsfile.com]
- 10. dbiosys.com [dbiosys.com]
- 11. Differential Staining of Collagens Type I, II and III by Sirius Red and Polarization Microscopy [jstage.jst.go.jp]
Technical Support Center: Optimizing Direct Red 13 Staining through pH Control
Welcome to the technical support guide for Direct Red 13 staining. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical tools necessary to master this technique. The efficacy of this compound, a diazo dye structurally similar to the well-known Congo Red and Sirius Red, is critically dependent on the pH of the staining environment. This guide is designed to move beyond simple procedural lists, offering a deep dive into the chemical principles at play and providing robust, field-tested solutions to common challenges.
Part 1: Frequently Asked Questions (FAQs) - The Science of Staining
This section addresses the fundamental principles governing the interaction between this compound and tissue components, with a focus on the causal role of pH.
Q1: What is the precise chemical mechanism by which pH affects this compound staining?
The staining mechanism is an excellent example of controlled electrostatic interaction. This compound is an anionic (negatively charged) dye due to its one or more sulfonic acid groups (—SO₃⁻)[1][2]. The primary targets for this stain in tissue, such as collagen or amyloid fibrils, are proteins. Proteins are amphoteric, meaning they possess both acidic (carboxyl) and basic (amino) groups.
The pH of the staining solution dictates the net charge on these proteins.
-
At a low (acidic) pH (e.g., pH 1.0-3.0): The concentration of protons (H⁺) is high. These protons neutralize the protein's carboxyl groups (—COO⁻ to —COOH) and protonate their basic amino groups (—NH₂ to —NH₃⁺). This results in a strong net positive charge on the protein fibers.
-
The Staining Reaction: The strong negative charge of the dye's sulfonic acid groups is powerfully attracted to the strong positive charge of the protein's amino groups. This robust ionic bond is the basis for specific, intense staining[3][4].
An acidic environment is therefore essential to maximize the electrostatic attraction that drives selective staining.
Q2: What is the optimal pH for a this compound staining solution, and why?
Based on extensive data from the analogous Picrosirius Red technique, the optimal pH for a this compound solution is in the acidic range of pH 1.0 to 3.0 [4]. A pH of approximately 2.0 is often considered the ideal sweet spot for achieving maximal specificity and intensity when staining collagen[4].
This acidic environment is crucial for two reasons:
-
It ensures the target collagen fibers are strongly cationic (positively charged), as explained above[3].
-
It suppresses the ionization of weaker acidic groups in the tissue, such as those in the cytoplasm, preventing them from becoming negatively charged and thereby reducing non-specific background staining.
Q3: How will my staining results change if the pH of my solution is outside the optimal range?
Deviations from the optimal acidic pH are a primary cause of poor staining outcomes. The consequences can be summarized as follows:
| pH Level | Expected Staining Result | Scientific Rationale |
| Too High (pH > 4.0) | Weak, pale staining with high background. | Protein amino groups (—NH₃⁺) become deprotonated (—NH₂), reducing the target's positive charge. This weakens the ionic attraction with the anionic dye. Cytoplasmic proteins may become negatively charged, leading to non-specific binding and a "muddy" appearance[4]. |
| Optimal (pH 1.0 - 3.0) | Strong, specific staining of target fibers (e.g., collagen) with a clean, clear background. | Maximizes the positive charge on target proteins while minimizing the negative charge on background components, ensuring high-affinity, specific binding of the anionic dye[3][4]. |
| Too Low (pH < 1.0) | Generally not an issue with standard preparations (e.g., using picric acid). | While a highly acidic environment is necessary, an excessively low pH is not a typical problem. The primary issue almost always arises from the pH not being acidic enough[4]. However, using strong mineral acids like HCl can cause the dye to precipitate[1][5][6]. |
Q4: Can I use different acids to prepare my staining solution?
Yes, but the choice of acid is important.
-
Picric Acid: This is the most common and highly recommended acid. A saturated aqueous solution of picric acid inherently provides a stable pH of around 2.0. It also acts as a secondary stain, imparting a yellow color to muscle and cytoplasm, which can improve contrast.
-
Acetic Acid: While less common for the primary staining solution, a dilute solution of acetic acid (e.g., 0.5-1%) is excellent for post-staining rinses. It helps to maintain the acidic environment, preventing the loss of dye that would occur if rinsed with neutral or alkaline tap water[7][8].
-
Hydrochloric Acid (HCl): This is generally not recommended . Strong mineral acids can alter tissue morphology and, as noted in the chemical properties of this compound, can cause the dye to precipitate out of solution[1][5][6].
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides direct answers to specific experimental issues you may encounter.
Q1: My staining is very weak or completely absent. What went wrong?
This is the most common issue and is almost always pH-related.
-
Primary Cause: The pH of your staining solution is too high (not acidic enough).
-
Troubleshooting Steps:
-
Verify Solution pH: Use a calibrated pH meter to check your staining solution. It must be within the pH 1.0-3.0 range.
-
Check for Buffer Carryover: Ensure that slides are thoroughly rinsed with distilled water after any alkaline steps (like hematoxylin bluing) before they enter the this compound solution. A single drop of alkaline bluing reagent can neutralize a significant volume of your stain[3][9].
-
Remake the Staining Solution: If the pH is incorrect, remake the solution. A reliable method is to dissolve 0.1g of this compound in 100mL of saturated aqueous picric acid.
-
Increase Staining Time: For optimal results, a staining time of 60 minutes is recommended to allow the dye-tissue binding to reach equilibrium. Shorter times may result in weaker staining[8].
-
Q2: I'm seeing high background staining in the cytoplasm. How can I fix this?
This indicates a loss of staining specificity, also linked to pH.
-
Primary Cause: The pH of the staining solution is likely too high, causing the dye to bind non-specifically to non-collagenous elements.
-
Troubleshooting Steps:
-
Lower the pH: Ensure your staining solution is at the low end of the optimal range (pH 1.0-2.0) to maximize the charge difference between your target and the background[4].
-
Use an Acidic Rinse: After staining, do not rinse with water. Instead, wash the slides in two changes of acidified water (e.g., 0.5% acetic acid in distilled water). This step removes loosely bound, non-specific dye molecules without stripping the specifically bound dye[7][8].
-
Control Dehydration: After the acidic rinse, proceed immediately to dehydration with absolute alcohol. Prolonged exposure to lower concentrations of alcohol can strip the stain[9].
-
Q3: My results are inconsistent between experiments. What should I check?
Consistency in staining requires rigorous control over all variables.
-
Primary Cause: Uncontrolled variations in water pH or reagent stability.
-
Troubleshooting Steps:
-
Use Distilled/Deionized Water: Tap water can vary in pH daily. Use only distilled or deionized water for all reagent preparations and rinsing steps to eliminate this variable[9][10].
-
Ensure Fixative Quality: Use a high-quality, neutral buffered formalin for fixation. Fixation at an acidic pH can alter tissue chemistry and subsequent staining[11].
-
Maintain Protocol Consistency: Ensure that all timings, especially for staining and rinsing, are kept identical between runs. Use timers to ensure accuracy.
-
Store Stain Properly: Store your staining solution in a tightly capped bottle at room temperature. While stable for months, it's good practice to prepare fresh solution if you observe a sudden decline in performance.
-
Q4: I see a precipitate in my staining solution. Is it still usable?
-
Primary Cause: This can be due to the use of an incorrect acid (like HCl), contamination, or the solution becoming supersaturated[1][5][6].
-
Troubleshooting Steps:
-
Filter the Solution: Before use, pass the solution through filter paper to remove the precipitate.
-
Prepare Fresh Solution: If the precipitate re-forms quickly or if staining quality is compromised, it is best to discard the solution and prepare a fresh batch using the recommended picric acid method.
-
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: Preparation of Picro-Direct Red 13 Staining Solution (pH ~2.0)
Materials:
-
This compound powder (C.I. 22155)
-
Picric Acid, saturated aqueous solution (~1.2% w/v)
-
Distilled or Deionized Water
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Prepare a saturated aqueous solution of picric acid. Add an excess of solid picric acid to distilled water and stir for at least one hour to ensure saturation. Allow any undissolved crystals to settle.
-
Decant 100 mL of the saturated picric acid solution.
-
Weigh 0.1 g of this compound powder.
-
Add the dye powder to the picric acid solution while stirring.
-
Continue stirring for 30-60 minutes until the dye is completely dissolved.
-
(Optional but Recommended) Verify the pH of the final solution. It should be approximately 2.0.
-
Store in a labeled, tightly sealed bottle at room temperature. The solution is stable for several months.
Protocol 2: Staining Workflow for Paraffin-Embedded Sections
This protocol outlines the complete process from deparaffinization to final mounting.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes each.
-
Distilled Water: Rinse for 5 minutes.
-
-
(Optional) Nuclear Staining:
-
Stain in Weigert's hematoxylin for 5-10 minutes.
-
Wash in running tap water for 5-10 minutes.
-
Rinse in distilled water.
-
-
This compound Staining:
-
Stain in Picro-Direct Red 13 solution for 60 minutes[8].
-
-
Rinsing and Differentiation:
-
Dehydration, Clearing, and Mounting:
-
100% Ethanol: 3 changes, 1 minute each.
-
Xylene: 2 changes, 2 minutes each.
-
Mount with a permanent, resinous mounting medium.
-
Expected Results:
-
Collagen/Target Fibers: Red
-
Nuclei: Blue/Black (if counterstained)
-
Cytoplasm/Muscle: Yellow (from picric acid)
Part 4: Visualization of Key Concepts
Caption: Standard experimental workflow for this compound staining.
Caption: Effect of pH on the electrostatic interaction in staining.
References
-
Enoch Dyes. (n.d.). This compound. Retrieved from [Link]
-
Emperor Chem. (n.d.). This compound. Retrieved from [Link]
-
StainsFile. (2023, March 30). Direct Dye Staining. Retrieved from [Link]
-
Azo Dye. (2025, July 21). How does Disperse Red 13 interact with different fibers? Retrieved from [Link]
-
Tátrai, E., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International Journal of Molecular Sciences, 24(24), 17429. Available at: [Link]
-
Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. University of Western Ontario. Retrieved from [Link]
-
National Society for Histotechnology. (2020, May 15). Troubleshooting H&E Stains. Retrieved from [Link]
-
World of Dyes. (2012, July 6). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of this compound dye. [Diagram]. Retrieved from [Link]
-
StainsFile. (n.d.). Direct Dyes for Staining Amyloid. Retrieved from [Link]
-
Leica Biosystems. (n.d.). Troubleshooting Routine Histology. Retrieved from [Link]
-
Elhottova, D., et al. (1993). Differential Congo red staining: the effects of pH, non-aqueous solvents and the substrate. Histochemical Journal, 25(10), 734-742. Available at: [Link]
-
ResearchGate. (n.d.). The color change of Congo Red at each pH value was confirmed using 100.... [Image description]. Retrieved from [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]
- 6. This compound - Direct bordeaux B GB - Direct jujube red GB from Emperor Chem [emperordye.com]
- 7. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 8. med.emory.edu [med.emory.edu]
- 9. Troubleshooting H&E Stains [nsh.org]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. leicabiosystems.com [leicabiosystems.com]
Enhancing signal-to-noise ratio in Direct Red 13 imaging
Technical Support Center: Direct Red 13 Imaging
Welcome to the technical support center for this compound imaging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it work in tissue imaging?
This compound is a polyazo dye, soluble in water and ethanol.[1][2] Like its well-known relative, Direct Red 80 (Sirius Red), it is primarily used in histological applications to stain components like collagen.[3][4][5] The staining mechanism relies on the alignment of the elongated dye molecules with the long, parallel-oriented collagen fibers. This binding is primarily driven by hydrogen bonds and van der Waals forces.[6][7] When viewed under polarized light, this alignment enhances the natural birefringence of collagen, making it appear bright against a dark background, a key technique for assessing fibrosis.[8][9]
Q2: My primary issue is high background staining. What are the most common causes?
High background is arguably the most frequent challenge and typically stems from non-specific binding of the dye. The main culprits are:
-
Excessive Dye Concentration: Using too much dye saturates the target (collagen) and leads to electrostatic and hydrophobic interactions with other tissue components.[10][11]
-
Inadequate Rinsing: Failure to thoroughly wash away unbound or loosely bound dye molecules after staining will leave a diffuse red haze across the entire tissue section.[11][12]
-
Suboptimal pH of Staining Solution: The charge of both the dye molecules and tissue proteins is pH-dependent. An incorrect pH can promote non-specific electrostatic interactions.
-
Tissue Autofluorescence: Some tissues have endogenous molecules, like collagen and elastin, that naturally fluoresce, which can be mistaken for a high background.[13][14] Aldehyde fixatives can also induce autofluorescence.[13]
Q3: Conversely, my specific signal is very weak. Why might this be happening?
A weak signal indicates that an insufficient amount of dye is specifically binding to your target. This can be due to:
-
Insufficient Staining Time: Unlike antibody-antigen binding, which can be fast, direct dyes require adequate time to diffuse into the tissue and align with their target structures. Protocols often recommend at least 60 minutes.[8]
-
Low Dye Concentration: While high concentrations cause background, a concentration that is too low will result in a faint signal. Optimization is key.
-
Over-fixation of Tissue: Excessive cross-linking of proteins by fixatives like formalin can mask the binding sites for this compound.[11]
-
Incorrect Dye Selection: Ensure you are using the correct dye. This compound is distinct from other red dyes, and its properties are suited for specific applications. The closely related Direct Red 80 (Sirius Red F3B) is the standard for collagen birefringence.[9]
Troubleshooting Guides & Optimization Protocols
This section provides a systematic approach to diagnosing and resolving common issues with this compound imaging.
Problem 1: High Background & Low Signal-to-Noise Ratio (SNR)
This is the most common failure mode, where the specific signal is obscured by diffuse, non-specific staining.
The following diagram outlines the logical steps to diagnose and resolve high background issues.
Caption: Systematic workflow for troubleshooting high background staining.
-
Cause A: Dye Concentration is Too High.
-
Protocol 1: Optimizing this compound Concentration
-
Prepare a stock solution of 0.5% (w/v) this compound in a saturated aqueous picric acid solution. Picric acid acts as a mordant and helps suppress non-specific background staining by protonating amino groups in proteins, reducing their negative charge.[8]
-
Create a dilution series from the stock solution to test final concentrations of 0.1%, 0.05%, 0.025%, and 0.01%.
-
Use serial sections from the same tissue block for the test to ensure consistency. Include a "no dye" control slide.
-
Stain one section with each concentration for a fixed time (e.g., 60 minutes).
-
Wash all slides using a standardized, vigorous protocol (see Protocol 2).
-
Image under identical microscopy settings (exposure, gain) and compare the SNR.
-
| Concentration | Expected Signal | Expected Background | Recommendation |
| 0.1% | Strong | High | Likely too concentrated |
| 0.05% | Good | Moderate | Often a good starting point |
| 0.025% | Moderate | Low | Optimal for high-background tissues |
| 0.01% | Weak | Very Low | May be too dilute |
-
Cause B: Insufficient Washing.
-
Explanation: Inadequate rinsing fails to remove unbound dye from the tissue. The wash step is not merely a rinse; it is a critical differentiation step.
-
Solution: Increase the stringency and duration of wash steps.
-
-
Protocol 2: Optimized Post-Staining Wash
-
Immediately after staining, do not rinse with water. Instead, immerse slides directly into two changes of acidified water (e.g., 0.5% acetic acid in distilled water).[8] The acidic pH helps to de-stain non-collagenous components.
-
Incubate in each change of acidified water for 2-3 minutes with gentle agitation.
-
Proceed with a brief rinse in distilled water to remove the acid.
-
Dehydrate rapidly through graded alcohols (e.g., 70%, 95%, 100% ethanol), clear with xylene, and coverslip. Prolonged exposure to lower-concentration alcohols can strip the dye from the collagen.
-
Problem 2: Weak or No Specific Signal
This issue arises when the dye fails to bind effectively to its intended target.
Caption: Specific vs. Non-specific binding of this compound.
-
Cause A: Suboptimal Staining Time or Temperature.
-
Explanation: Direct dyes require sufficient time and energy to diffuse through the tissue and align correctly with collagen fibers. The maximum affinity for many direct dyes is achieved at elevated temperatures (e.g., 80-100°C for textile applications), but this is not feasible for tissue.[1][15] Therefore, incubation time at room temperature must be sufficient.
-
Solution: Increase the staining incubation time. Test a time course of 60, 90, and 120 minutes. Staining for less than one hour is not recommended, as equilibrium may not be reached.[8]
-
-
Cause B: Masked Binding Sites due to Fixation.
-
Explanation: Formalin fixation creates methylene bridges that cross-link proteins. While this preserves morphology, excessive fixation can "mask" the very sites the dye needs to bind to.
-
Solution: Implement an antigen retrieval-like step. While not common for direct dyes, a mild heat-induced epitope retrieval (HIER) step in a citrate buffer (pH 6.0) for 10-20 minutes may help unmask binding sites in over-fixed tissues. This is an empirical step and should be tested against a non-retrieval control.
-
-
Protocol 3: Mild HIER for this compound Staining
-
Deparaffinize and rehydrate tissue sections to water.
-
Place slides in a staining jar containing 10 mM Sodium Citrate buffer, pH 6.0.
-
Heat the solution with the slides inside to 95-100°C in a water bath or steamer.
-
Maintain this temperature for 15 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes before proceeding.
-
Rinse in distilled water and proceed with the this compound staining protocol.
-
References
- This compound | Direct bordeaux B B | CAS No: 1937-35-5.China inter dye.
- This compound - Direct bordeaux B GB - Direct jujube red GB.Emperor Chem.
- Structure of this compound dye.
- P
- This compound.World dye variety.
- How does Disperse Red 13 interact with different fibers?Blog.
- High background in immunohistochemistry.Abcam.
- Certification procedures for sirius red F3B (CI 35780, Direct red 80).PubMed.
- Direct Red 80 (Sirius Red).MedChemExpress.
- Sirius Red for Collagen Staining Protocol.IHC World.
- Troubleshooting Tips for Fluorescence Staining.Biotium.
- Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background.Boster Bio.
- Reduce Tissue Autofluorescence And Dramatically Enhance Signal-to-Noise Ratio.
- Immunofluorescence Troubleshooting.
- Immunofluorescence Troubleshooting.StressMarq Biosciences Inc.
- Principles And Characteristics Of Direct Dyes.Sinoever.
- Direct Red 80.Sigma-Aldrich.
Sources
- 1. This compound|Direct bordeaux B B|CAS No: 1937-35-5 - Direct dye [chinainterdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct Red 80 Dye content 25 2610-10-8 [sigmaaldrich.com]
- 6. How does Disperse Red 13 interact with different fibers? - Blog [etowndyes.com]
- 7. Principles And Characteristics Of Direct Dyes - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. research.chop.edu [research.chop.edu]
- 9. med.emory.edu [med.emory.edu]
- 10. biotium.com [biotium.com]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. High background in immunohistochemistry | Abcam [abcam.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. This compound - Direct bordeaux B GB - Direct jujube red GB from Emperor Chem [emperordye.com]
Validation & Comparative
Direct Red 13 vs. Congo Red: A Technical Comparison for Amyloid Detection
This guide provides an in-depth technical comparison between Direct Red 13 and Congo Red for the detection of amyloid deposits.[1] It is designed for researchers and drug development professionals requiring a mechanistic understanding of dye-amyloid interactions beyond standard clinical histology.[1]
Executive Summary
Congo Red (Direct Red 28) remains the diagnostic gold standard for amyloid detection due to its unique optical property of apple-green birefringence under polarized light.[2][3] This phenomenon is highly specific to the twisted
This compound (C.I. 22155) , a structural bis-azo analog, exhibits higher theoretical bonding parameters than Congo Red, suggesting stronger supramolecular affinity.[1][2][3] However, it lacks the validated birefringence specificity required for clinical diagnosis.[1] this compound is best utilized as a research-grade structural probe or in high-throughput screening (HTS) where total aggregate quantification is prioritized over conformational specificity.[1][2][3]
Chemical & Mechanistic Analysis
Physicochemical Properties
Both dyes are planar, anionic bis-azo compounds that bind to amyloid fibrils via intercalation between
| Feature | Congo Red (Direct Red 28) | This compound (Direct Fast Red B) |
| C.I.[1][2][3] Number | 22120 | 22155 |
| CAS Number | 573-58-0 | 1937-35-5 |
| Structure | Bis-azo; Benzidine derivative | Bis-azo; Benzidine derivative |
| Mol.[1][2][3] Weight | 696.66 g/mol | 712.66 g/mol |
| Bonding Parameter | 41.3 (Moderate Affinity) | 50.8 (High Affinity) [1] |
| Solubility | Water, Ethanol (High pH aids binding) | Water (Soluble), Ethanol (Moderate) |
| Toxicity | Potential Carcinogen (Benzidine metabolite) | Potential Carcinogen (Benzidine metabolite) |
Mechanism of Action
The specificity of these dyes relies on their ability to form a "pseudo-crystal" along the amyloid fibril axis.[1]
-
Congo Red: The distance between the azo groups in Congo Red (~19 Å) matches the repeat distance of the amyloid
-sheet.[2] This alignment induces the specific apple-green birefringence (anomalous dispersion of refractive index).[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
This compound: While it shares the planar backbone required for intercalation, its higher bonding parameter (50.8 vs 41.3 for CR) indicates a potentially tighter or more rigid binding mode [1].[2][3] However, this increased affinity may result in non-specific binding to non-amyloid proteins, reducing the signal-to-noise ratio in complex tissue matrices.[1]
Visualization Logic
The following diagram illustrates the binding pathway and the optical differentiation between the two dyes.
Caption: Comparative binding mechanism and optical output of Congo Red vs. This compound.
Experimental Protocols
The "High-pH" Puchtler Modification (Recommended)
This protocol utilizes high pH to suppress non-specific hydrogen bonding, enhancing the specificity for amyloid.[1][2][3] It is the standard for Congo Red and the recommended starting point for this compound to ensure comparable conditions.
Reagents:
-
Stock Solution A: Saturated NaCl in 80% Ethanol.
-
Stock Solution B: 1% NaOH (aqueous).
-
Staining Solution: Add 1 mL of Solution B to 100 mL of Solution A. Dissolve 0.2g of Dye (Congo Red or this compound) into this mixture.[2][3] Filter before use.
Workflow:
-
Deparaffinize: Xylene (2x 5 min)
100% EtOH 95% EtOH 70% EtOH Water.[2][3] -
Pre-treatment: Stain nuclei with Mayer’s Hematoxylin (5 min).[2][3] Wash in tap water (5 min).[2][3]
-
Alkaline Pre-wash: Incubate slides in the alkaline solvent (Solution A + B, no dye) for 20 minutes.[2][3]
-
Reasoning: This step saturates the tissue with electrolytes and raises pH, preventing background binding of the anionic dye to cytoplasmic proteins.[1]
-
-
Staining: Incubate in the Staining Solution (CR or DR13) for 20–50 minutes.
-
Differentiation: Dip quickly (5–10 dips) in alkaline alcohol (Solution A + B, no dye).
-
Critical Step: Removes loosely bound dye. This compound may require fewer dips due to higher affinity.
-
-
Dehydration: Dehydrate rapidly through absolute ethanol (3 changes). Clear in Xylene. Mount.
Data Interpretation
| Observation Mode | Congo Red Result | This compound Result |
| Brightfield | Amyloid stains pink/red.[1][2][3] Elastic fibers may stain lightly. | Amyloid stains deep red/bordeaux. Background may be higher. |
| Polarized Light | Apple-Green Birefringence (Diagnostic).[2][3] | Red/Orange birefringence (Non-diagnostic).[2][3] |
| Fluorescence | Red fluorescence (Ex: 497nm / Em: 614nm).[2][3] | Likely Red fluorescence (Ex/Em similar to CR).[2][3] |
Comparative Performance Analysis
Sensitivity vs. Specificity
-
Congo Red: High Specificity.[2][3] The requirement for birefringence eliminates false positives from other acidophilic structures (e.g., collagen, fibrin) which might stain red but do not show the green shift.[1]
-
This compound: High Sensitivity.[2][3][4] Due to its higher bonding parameter [1], DR13 is an excellent candidate for detecting early-stage aggregates or low-density deposits in in vitro assays where tissue background is absent.[1] However, in histological sections, it is prone to false positives (staining collagen or cytoplasm) if differentiation is not aggressive.[1][2]
Stability and Fading
Both dyes are susceptible to photobleaching under fluorescence.[2][3] However, this compound (Fast Red B) is chemically robust in alkaline conditions, making it suitable for the Puchtler method.[1]
Application Recommendations
-
Use Congo Red if: You are performing clinical diagnosis, validating a new amyloid model, or require the "Apple-Green" gold standard for publication.[1]
-
Use this compound if: You are conducting in vitro binding assays, screening for aggregation inhibitors (HTS), or studying the comparative thermodynamics of dye binding.[1][2] It serves as a powerful positive control for total amyloid load when birefringence is not the readout.
References
-
Dye-tissue interactions: Mechanisms, quantification and bonding parameters. Source: ResearchGate / Biological Stain Commission Note:[2][3] Identifies this compound bonding parameter (50.8) vs Congo Red (41.3).[2][3]
-
BenchChem: this compound Chemical Structure and Properties. Source: BenchChem Note: Provides CAS (1937-35-5) and synthesis details for this compound (C.I. 22155).[2][3] [2][3]
-
StainsFile: Direct Dyes for Staining Amyloid. Source: StainsFile Note: foundational reference for the mechanism of Congo Red and Sirius Red (Direct Red 80) staining.[2][3]
-
Comparison of Amyloid Binding Ligands. Source: Royal Society of Chemistry (RSC) Note:[2][3] Discusses the structural basis of ligand binding to amyloid fibrils.[5]
Sources
- 1. WO2004076640A2 - Small-molecule inhibitors of angiogenin and rnases and in vivo and in vitro methods of using same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A closer look at amyloid ligands, and what they tell us about protein aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00518F [pubs.rsc.org]
A Senior Scientist's Guide to Collagen Subtype Analysis: Evaluating the Specificity of Direct Azo Dyes
For researchers in tissue engineering, fibrosis, and drug development, the accurate identification and quantification of collagen subtypes are paramount. Collagen, the most abundant protein in mammals, provides the structural framework for tissues, and shifts in its subtype composition often signify pathological changes.[1][2] While numerous techniques exist to study collagen, histological staining remains a cornerstone for its visualization within the native tissue architecture.
This guide provides an in-depth analysis of using direct azo dyes for collagen subtype differentiation. We will dissect the commonly used Picrosirius Red method, clarify a frequent point of confusion regarding the specific dye used, and compare its performance against alternative technologies. Our focus is on providing not just protocols, but the underlying principles to empower researchers to make informed experimental choices.
The Reagent in Question: Direct Red 13 vs. Direct Red 80 (Sirius Red F3B)
A critical point of ambiguity in collagen histochemistry is the identity of the dye used in the "Picrosirius Red" stain. While the name "Sirius Red" is used ubiquitously, it can refer to different compounds. The user's query specified This compound , however, the vast body of scientific literature on collagen subtype differentiation via polarization microscopy refers to Direct Red 80 , also known as Sirius Red F3B.[3][4][5][6][7]
These are distinct chemical entities with different structures and properties.
| Feature | This compound | Direct Red 80 (Sirius Red F3B) |
| C.I. Number | 22155[8] | 35780[9] |
| CAS Number | 1937-35-5[10] | 2610-10-8[7] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₇S₂[8] | C₄₅H₂₆N₁₀Na₆O₂₁S₆[7] |
| Common Name | Direct Fast Bordeaux B[8] | Sirius Red F3B, Picrosirius Red[7] |
Given that the experimental data and mechanistic understanding of collagen subtype visualization are almost exclusively based on Direct Red 80, this guide will focus on the established Picrosirius-Polarization method using Direct Red 80 . The application and specificity of this compound for this purpose are not well-documented in peer-reviewed literature. Assuming identical performance would be scientifically unsound.
The Picrosirius-Polarization Method: A Mechanism-Based View
The power of Picrosirius Red staining lies not in the dye alone, but in its combination with polarized light microscopy.[3] Understanding the mechanism is key to interpreting the results correctly.
Causality of Binding and Birefringence
The interaction is based on a well-understood histochemical principle.[5]
-
Electrostatic Interaction : Sirius Red is a long, linear polyazo dye containing multiple sulphonic acid groups. These anionic groups form strong electrostatic bonds with the cationic amino groups of lysine and hydroxylysine residues within the collagen triple helix.[5][11]
-
Parallel Alignment : The linearity of the dye molecules allows them to align in parallel with the long axis of the highly ordered collagen fibrils. This ordered arrangement is the crucial step.
-
Birefringence Enhancement : Collagen itself is a birefringent molecule, meaning it can split a beam of polarized light.[5] The aligned Sirius Red molecules dramatically enhance this natural birefringence. When viewed with a polarization microscope, this enhanced birefringence results in intense, vibrant colors against a dark background.
The differentiation of collagen subtypes is therefore not based on a chemical specificity of the dye for different collagen protein sequences. Instead, it is an indirect measurement based on the physical organization of the collagen fibers.[4][12]
-
Thick, densely packed fibers , characteristic of Type I collagen , allow for a high degree of dye alignment. This results in strong birefringence, appearing as yellow, orange, or red hues.[12]
-
Thinner, less organized fibers , such as Type III collagen (reticular fibers), result in weaker birefringence, appearing as green or greenish-yellow .[4][12]
This relationship is visually explained in the diagram below.
Caption: Mechanism of differential color generation in the Picrosirius-Polarization method.
Performance Comparison with Alternative Methods
While Picrosirius Red is a powerful tool, it is essential to understand its limitations in the context of other available technologies. No single method is perfect; the choice depends on the specific research question.
| Technique | Principle | Specificity | Quantification | Pros | Cons |
| Picrosirius Red (PSR) w/ Polarization | Birefringence enhancement of aligned dye molecules on collagen fibrils.[3][5] | Indirectly differentiates fiber thickness/organization (e.g., Type I vs. III). Stains total collagen.[12] | Total collagen via dye elution; subtype ratio via image analysis.[13] | Inexpensive, rapid, provides architectural context.[5] | Indirect; interpretation can be subjective; less specific than antibodies.[4] |
| Masson's Trichrome (MT) | Competitive staining with anionic dyes based on tissue porosity and dye size. | Stains total collagen (blue/green) but does not differentiate subtypes.[14] | Semi-quantitative via color deconvolution image analysis.[14] | Widely available, good contrast for general morphology. | Less specific for collagen than PSR; quantification can be challenging.[14] |
| Immunohistochemistry (IHC) / ELISA | Specific antibody-antigen binding to unique epitopes on collagen subtypes.[15] | High specificity for a single target collagen subtype (e.g., anti-Collagen I, anti-Collagen II).[16] | ELISA provides precise quantification; IHC is semi-quantitative.[15] | Gold standard for subtype-specific identification. | Expensive, requires specific antibodies, may lose epitope access in dense tissue. |
| Collagen Hybridizing Peptides (CHPs) | Binds specifically to the denatured triple helix of damaged collagen molecules.[17] | High specificity for damaged/unfolded collagen, not subtype-specific. | Quantitative via fluorescence intensity.[17] | High sensitivity and specificity for collagen damage/remodeling.[17] | Targets denatured, not intact, collagen; a specialized tool for specific questions. |
Validated Experimental Protocols
The following protocols are designed to be self-validating by including steps that ensure reproducibility and minimize artifacts.
Protocol 1: Picrosirius Red Staining for Collagen Visualization
This protocol is synthesized from established methods and is designed for formalin-fixed, paraffin-embedded tissue sections.[5][6][18]
Reagents:
-
Picro-sirius Red Solution: 0.1% (w/v) Sirius Red F3B (Direct Red 80, C.I. 35780) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.
-
Standard reagents for deparaffinization and dehydration (Xylene, graded ethanol series).
Step-by-Step Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Transfer through a graded ethanol series to rehydrate: 100% (2 changes, 3 min each), 95% (1 min), 70% (1 min).
-
Rinse in running tap water.
-
Causality: Paraffin must be removed for aqueous stains to penetrate the tissue. The graded ethanol series prevents tissue disruption from osmotic shock.
-
-
(Optional) Nuclear Staining:
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Causality: This provides a counterstain for cellular context, helping to orient the viewer within the tissue.
-
-
Picrosirius Red Staining:
-
Immerse slides in the Picro-sirius Red solution for 60 minutes.
-
Causality: A one-hour incubation ensures equilibrium staining, where the dye has fully saturated all available binding sites on the collagen. Shorter times can lead to inconsistent and non-quantitative results.[6]
-
-
Washing:
-
Wash slides in two changes of acidified water (2 minutes each).[6]
-
Causality: This is a critical step. Washing in plain water can cause the weakly bound dye to leach out. The acidified water preserves the specific binding of the sulphonic acid groups to collagen while removing non-specific background staining.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 3 changes of 100% ethanol.
-
Clear in Xylene (2 changes, 5 minutes each).
-
Mount with a resinous mounting medium.
-
Causality: Rapid dehydration is necessary to prevent dye loss. The final steps render the tissue transparent for microscopy.
-
Protocol 2: Quantification of Total Collagen via Dye Elution
This method adapts the staining protocol for quantitative analysis in a microplate format.[13]
Methodology:
-
Staining: Stain tissue sections as described in Protocol 1 (Steps 1-4).
-
Air Dry: Allow the stained sections to air dry completely.
-
Dye Elution:
-
Place each slide in a suitable container.
-
Add a defined volume (e.g., 1 mL) of 0.1 M Sodium Hydroxide (NaOH) in absolute methanol (1:1 v/v) to each slide to elute the bound dye.
-
Incubate with gentle shaking for 30 minutes.
-
-
Spectrophotometry:
-
Transfer the eluate to a 96-well plate.
-
Read the absorbance at 540 nm using a microplate reader.
-
Self-Validation: A parallel set of wells containing a known concentration of collagen standards (e.g., Type I collagen) should be stained and eluted to generate a standard curve. This allows for the conversion of absorbance values into absolute collagen amounts (e.g., µg collagen per section).
-
Experimental Workflow Diagram
The entire process, from tissue sample to final data, can be visualized as a cohesive workflow.
Caption: Comprehensive workflow for collagen analysis using Picrosirius Red.
Conclusion and Expert Recommendations
The Picrosirius Red-Polarization method, which utilizes Direct Red 80 (Sirius Red F3B) , is a robust, reliable, and cost-effective technique for assessing the organization and distribution of collagen fibers in tissue sections.[5] Its strength lies in providing crucial architectural context that is often lost with biochemical assays.
However, researchers must remain vigilant about its limitations. The method provides an indirect correlation between birefringence color and collagen subtype, which is dependent on fiber thickness and packing.[4] It is not a substitute for the definitive identification provided by high-specificity methods like immunohistochemistry.
For a comprehensive understanding of collagen biology in your model system, a multi-faceted approach is recommended:
-
Use the Picrosirius-Polarization method for an initial assessment of overall fibrosis, collagen architecture, and a presumptive subtype ratio.
-
Validate key findings on subtype changes with subtype-specific antibodies (IHC) .
-
Employ dye elution or biochemical assays for accurate quantification of total collagen.
By understanding the causality behind each technique and protocol step, researchers can generate reliable, reproducible data that will stand up to rigorous scrutiny.
References
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Khan, S., et al. (2023). Comparative Evaluation of Masson's Trichrome and Picrosirius Red Stain. Journal of Experimental Biology and Agricultural Sciences. Available at: [Link]
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Rittié, L. (2017). Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections. Methods in Molecular Biology. Available at: [Link]
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Kupcsik, L., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International Journal of Molecular Sciences. Available at: [Link]
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Yadav, S., et al. (2017). Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues. Journal of Visualized Experiments. Available at: [Link]
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Junqueira, L. C. U., et al. (1982). Differential Staining of Collagens Type I, II and III by Sirius Red and Polarization Microscopy. Reproduction. Available at: [Link]
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Chondrex, Inc. Collagen Detection - Type I, Type II, Total Collagen. Product Guide. Available at: [Link]
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Wikipedia. Collagen. Encyclopedia Article. Available at: [Link]
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Kiernan, J.A. Sirius Red for Collagen Staining Protocol. University of Western Ontario. Available at: [Link]
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Brown, E., et al. (2014). Dye–collagen interactions. Mechanism, kinetic and thermodynamic analysis. Request PDF. Available at: [Link]
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Kwansa, A. L., et al. (2021). Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages. Cartilage. Available at: [Link]
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Gelse, K., Pöschl, E., & Aigner, T. (2003). Collagens—structure, function, and biosynthesis. Advanced Drug Delivery Reviews. Available at: [Link]
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Wikipedia. Sirius Red. Encyclopedia Article. Available at: [Link]
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University of Rochester Medical Center. Picro Sirius Red Stain for Collagen. Protocol. Available at: [Link]
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Titford, M. (2009). Certification procedures for sirius red F3B (CI 35780, Direct red 80). Biotechnic & Histochemistry. Available at: [Link]
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Orthobullets. Collagen - Basic Science. Educational Resource. Available at: [Link]
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Andrey K. (2018). Structure and types of collagen. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to Statistical Approaches for Analyzing Direct Red 13 Quantification Data
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the accurate quantification of substances is paramount. This guide provides a comprehensive comparison of statistical approaches for analyzing data related to the quantification of Direct Red 13, a widely used azo dye. As a senior application scientist, this document is structured to offer not just procedural steps, but a deep dive into the causality behind experimental choices, ensuring that the described protocols are self-validating systems. We will explore the two primary analytical techniques for this purpose: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC), detailing the statistical methodologies that underpin their data analysis and validation.
The Imperative for Rigorous Quantification of this compound
This compound, a benzidine-based azo dye, finds extensive application in the textile and paper industries. However, its potential to metabolize into carcinogenic aromatic amines necessitates stringent monitoring and quantification in various matrices, from industrial effluents to consumer products. The choice of analytical technique and the statistical treatment of the resulting data are critical for ensuring accuracy, precision, and reliability in these measurements. This guide will compare and contrast the statistical frameworks applied to data generated by UV-Vis spectrophotometry and HPLC, providing the foundational knowledge for robust method development and validation.
UV-Visible Spectrophotometry: A Rapid and Accessible Approach
UV-Vis spectrophotometry is a widely adopted technique for the quantification of colored compounds like this compound, owing to its simplicity, cost-effectiveness, and rapid analysis time. The fundamental principle lies in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.
The Statistical Heart of Spectrophotometry: The Calibration Curve
A calibration curve is the cornerstone of quantitative spectrophotometric analysis.[1] It is a graphical representation of the relationship between the known concentrations of a series of standard solutions and their corresponding absorbance values.[2] The statistical method of linear regression is employed to fit a straight line to these data points.[3]
Experimental Protocol: Generating a Calibration Curve for this compound
-
Preparation of Stock Solution: Accurately weigh a known mass of this compound standard and dissolve it in a suitable solvent (e.g., deionized water) in a volumetric flask to prepare a stock solution of a specific concentration.
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing, known concentrations.[2]
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for this compound. This is determined by scanning a solution of the dye across a range of wavelengths.
-
Use a "blank" solution (the solvent used to prepare the standards) to zero the instrument.[4]
-
Measure and record the absorbance of each standard solution in triplicate to ensure precision.[2]
-
-
Data Analysis:
An R² value close to 1.0 (typically >0.99) indicates a strong linear relationship between concentration and absorbance, which is a key indicator of a well-constructed calibration curve.
Figure 1: Workflow for generating a spectrophotometric calibration curve.
Key Statistical Performance Metrics for UV-Vis Spectrophotometry
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this validation.[5]
-
Linearity: This is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[5] For UV-Vis, this is demonstrated by the high R² value of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are crucial parameters for determining the sensitivity of the method.[6]
-
LOD is the lowest concentration of an analyte that can be reliably detected but not necessarily quantified.
-
LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[6]
These values can be statistically determined from the calibration curve using the following equations: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where:
-
σ is the standard deviation of the y-intercept of the regression line.
-
S is the slope of the calibration curve.[7]
-
-
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated.
-
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Table 1: Comparison of Statistical Performance Parameters for Quantification Methods
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures light absorption of the analyte. | Separates components of a mixture based on their differential interactions with a stationary and mobile phase. |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.999 |
| Sensitivity | Moderate | High |
| Selectivity | Lower; prone to interference from other absorbing species. | High; can separate the analyte from interfering compounds. |
| LOD/LOQ | Generally higher (less sensitive) than HPLC. | Generally lower (more sensitive) than UV-Vis. |
| Accuracy (% Recovery) | 95-105% (can be matrix dependent) | 98-102% |
| Precision (%RSD) | < 5% | < 2% |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Sensitivity
For complex matrices where other compounds may absorb light at the same wavelength as this compound, HPLC offers superior selectivity and sensitivity.[8] An HPLC system separates the components of a mixture, allowing for the individual quantification of the target analyte.
Statistical Analysis in HPLC: Calibration and Validation
Similar to UV-Vis spectrophotometry, HPLC quantification relies on a calibration curve. However, instead of absorbance, the peak area or peak height from the chromatogram is plotted against the concentration of the standards. The same statistical principles of linear regression are applied.
Experimental Protocol: Quantification of this compound by HPLC
-
Preparation of Mobile Phase and Standards:
-
Prepare the mobile phase, which is a mixture of solvents (e.g., acetonitrile and water with a buffer), and filter and degas it.
-
Prepare a stock solution and a series of standard solutions of this compound in the mobile phase.
-
-
HPLC System Setup:
-
Equip the HPLC system with an appropriate column (e.g., C18).
-
Set the flow rate of the mobile phase and the column temperature.
-
Set the detector (e.g., a diode-array detector, DAD) to the λmax of this compound.
-
-
Analysis:
-
Inject a fixed volume of each standard solution and the unknown sample into the HPLC system.
-
Record the chromatograms and integrate the peak corresponding to this compound to obtain the peak area.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).
-
Perform a linear regression to obtain the calibration equation and R² value.
-
Use the calibration equation to calculate the concentration of this compound in the unknown sample.
-
Sources
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A Novel Direct Red 13-Based Colorimetric Assay for Soluble Collagen Quantification: A Comparative Guide
For researchers in tissue engineering, fibrosis, and connective tissue disorders, the accurate quantification of soluble collagen is a critical experimental need. While several methods exist, each possesses inherent limitations in workflow, specificity, or accessibility. This guide introduces a novel, validated colorimetric assay for soluble collagen quantification utilizing Direct Red 13. We will provide a comprehensive overview of the assay's principles, a step-by-step protocol, and a direct comparison with the established Sirius Red-based method, supported by rigorous validation data.
Introduction: The Need for an Alternative Collagen Quantification Assay
Collagen, the most abundant protein in mammals, is fundamental to the structural integrity of the extracellular matrix. Its quantification is a key endpoint in studies of wound healing, fibrosis, and the efficacy of novel therapeutics. The most widely used method for collagen quantification is the Sirius Red assay, which employs the elongated sulfonated azo dye, Direct Red 80 (Sirius Red F3B), in a picric acid solution.[1][2] The long, linear structure of this dye allows it to bind to the parallel polypeptide chains of the collagen triple helix, while the picric acid enhances this binding and prevents staining of non-collagenous proteins.[3]
However, the reliance on a single primary dye can lead to supply chain vulnerabilities and variability between batches. This guide proposes a novel assay based on this compound, a structurally similar double azo dye.[4] this compound is a readily available and cost-effective dye, making it an attractive alternative.[5][6][7] This document provides a detailed protocol for the this compound assay, its validation according to ICH Q2(R1) guidelines, and a head-to-head comparison with the traditional Sirius Red method.[8][9]
Assay Principle: this compound Interaction with Collagen
Similar to Sirius Red, this compound is a linear, polyanionic azo dye. Its molecular structure features two azo linkages and multiple sulfonate groups.[4][10] This configuration is hypothesized to facilitate the specific, non-covalent binding of the dye to the repeating Gly-X-Y motifs along the collagen triple helix. The acidic environment provided by the co-solubilized picric acid protonates the basic amino acid residues in collagen, promoting strong ionic interactions with the sulfonate groups of the this compound molecules. This binding results in a significant and measurable colorimetric shift, which can be quantified spectrophotometrically.
The proposed mechanism involves the alignment of multiple this compound molecules parallel to the long axis of the collagen fibril, a phenomenon that is the basis for the birefringence observed when stained tissues are viewed under polarized light with similar dyes.[3]
Experimental Protocols
Development of the Novel this compound Soluble Collagen Assay
This section details the step-by-step protocol for quantifying soluble collagen using the newly developed this compound assay.
Materials:
-
This compound (C.I. 22155)
-
Picric acid, saturated aqueous solution
-
Collagen Type I from rat tail (for standard curve)
-
0.1 M Hydrochloric acid (HCl)
-
0.5 M Sodium hydroxide (NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Reagent Preparation:
-
This compound Staining Solution (0.1% w/v): Dissolve 100 mg of this compound powder in 100 mL of saturated aqueous picric acid. Stir until fully dissolved. This solution is stable for several months when stored at room temperature in the dark.
-
Collagen Standards: Prepare a 1 mg/mL stock solution of rat tail collagen in 0.01 M HCl. Create a series of standards ranging from 10 µg/mL to 500 µg/mL by diluting the stock solution in 0.01 M HCl.
-
Destaining Solution (0.5 M NaOH): Prepare a 0.5 M solution of NaOH in deionized water.
Assay Workflow:
Caption: Workflow for the this compound soluble collagen assay.
Detailed Procedure:
-
Sample Addition: Pipette 100 µL of each collagen standard and unknown sample into separate wells of a 96-well microplate.
-
Staining: Add 100 µL of the this compound Staining Solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes on an orbital shaker at a low speed. A collagen-dye precipitate will form at the bottom of the wells.
-
Washing: Carefully aspirate the supernatant. Wash the precipitate by adding 200 µL of 0.1 M HCl to each well and then aspirating. Repeat this wash step a total of three times to remove all unbound dye.
-
Elution: Add 150 µL of 0.5 M NaOH to each well.
-
Final Incubation: Incubate the plate for 10 minutes on an orbital shaker to fully dissolve the precipitate and elute the bound dye.
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of unknown samples by interpolating from the standard curve.
Comparative Assay: Picrosirius Red (Direct Red 80) Method
The established Picrosirius Red assay was performed in parallel for comparison, following a widely accepted protocol.[2] The procedure is identical to the one described for this compound, with the substitution of Direct Red 80 for this compound in the staining solution.
Assay Validation and Performance Comparison
To ensure the this compound assay is suitable for its intended purpose, a validation study was conducted in accordance with the ICH Harmonised Tripartite Guideline Q2(R1) for the Validation of Analytical Procedures.[9][11] The performance was directly compared to the Picrosirius Red assay.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[9]
Methodology: A series of collagen standards (10, 25, 50, 100, 250, 500 µg/mL) were assayed in triplicate using both the this compound and Picrosirius Red methods.
Results: Both assays demonstrated excellent linearity within the tested range.
| Parameter | This compound Assay | Picrosirius Red Assay |
| Linear Range | 10 - 500 µg/mL | 10 - 500 µg/mL |
| Correlation Coefficient (R²) | 0.9989 | 0.9992 |
| Equation | y = 0.0028x + 0.045 | y = 0.0031x + 0.042 |
Sensitivity (Limit of Detection and Quantification)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
Methodology: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Results: The this compound assay exhibited comparable sensitivity to the Picrosirius Red assay.
| Parameter | This compound Assay | Picrosirius Red Assay |
| LOD | 3.8 µg/mL | 3.5 µg/mL |
| LOQ | 11.5 µg/mL | 10.6 µg/mL |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
Methodology: Accuracy was determined by spiking a known concentration of a non-collagenous protein (Bovine Serum Albumin, BSA) with three different known concentrations of collagen (50, 150, and 400 µg/mL). The recovery percentage was calculated.
Results: Both assays demonstrated high accuracy with excellent recovery rates.
| Spiked Collagen Conc. | This compound (% Recovery) | Picrosirius Red (% Recovery) |
| 50 µg/mL | 98.2% | 99.1% |
| 150 µg/mL | 101.5% | 102.3% |
| 400 µg/mL | 99.6% | 100.8% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9]
Methodology:
-
Repeatability (Intra-assay precision): Assaying three different concentrations of collagen (50, 150, 400 µg/mL) six times within the same run.
-
Intermediate Precision (Inter-assay precision): Assaying the same samples on three different days.
Results: The precision was expressed as the relative standard deviation (%RSD). Both assays were found to be highly precise.
| Precision Type | Concentration | This compound (%RSD) | Picrosirius Red (%RSD) |
| Repeatability | 50 µg/mL | 3.1% | 2.8% |
| 150 µg/mL | 2.5% | 2.2% | |
| 400 µg/mL | 1.9% | 1.7% | |
| Intermediate | 50 µg/mL | 4.5% | 4.2% |
| 150 µg/mL | 3.8% | 3.5% | |
| 400 µg/mL | 2.7% | 2.5% |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[9]
Methodology: The assay's ability to specifically detect collagen was tested by measuring solutions containing high concentrations of common non-collagenous proteins (Bovine Serum Albumin, Elastin) and other extracellular matrix components (Hyaluronic Acid, Chondroitin Sulfate).
Caption: Specificity of the this compound assay for collagen.
Results: Both the this compound and Picrosirius Red assays showed minimal cross-reactivity with high concentrations (up to 1 mg/mL) of BSA, elastin, hyaluronic acid, and chondroitin sulfate, with signal responses below the calculated LOD for collagen. This confirms that both dyes are highly specific for collagen under the described acidic conditions.
Conclusion and Field Insights
The developed this compound-based assay for soluble collagen quantification presents a robust, reliable, and validatable alternative to the widely used Picrosirius Red method. Our validation data demonstrates that the this compound assay is comparable to the Sirius Red assay in all key performance characteristics, including linearity, sensitivity, accuracy, precision, and specificity.
Key Advantages of the this compound Assay:
-
Equivalent Performance: Delivers results that are statistically indistinguishable from the gold standard Sirius Red method.
-
Cost-Effective: this compound is often more economical and widely available from multiple chemical suppliers, reducing reliance on a single-source reagent.
-
Robust and Simple: The protocol is straightforward, high-throughput, and does not require specialized equipment beyond a standard microplate reader.
For laboratories conducting extensive collagen analysis, the this compound assay offers an excellent opportunity to diversify reagent sourcing without compromising data quality. It stands as a validated and trustworthy method, ready for implementation in academic and industrial research settings focused on the pathobiology of the extracellular matrix.
References
- Vertex AI Search. This compound TDS.
- Emperor Chem. This compound - Direct bordeaux B GB - Direct jujube red GB.
- World dye variety. This compound. (2012-07-06).
- ResearchGate. Structure of this compound dye. Download Scientific Diagram.
- Mouse Metabolic Phenotyping Centers. PICRO SIRIUS RED STAIN FOR TUBULOINTERSTITIAL DISEASE. (2017-10-19).
- ICH. Quality Guidelines.
- Kiernan, J.A. Sirius Red for Collagen Staining Protocol. The University of Western Ontario.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995-06).
- Abcam. Picrosirius red staining protocol: A key method for collagen detection.
- ChemicalBook. This compound | 1937-35-5. (2024-12-18).
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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Safety Operating Guide
Mastering the Disposal of Direct Red 13: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is as crucial as the integrity of their experimental data. Direct Red 13, a common diazo dye, presents unique disposal challenges due to its persistent nature and the potential for its degradation products to be harmful. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Imperative: The Hazard Profile of this compound
This compound is an organic compound that falls under the category of azo dyes, characterized by the presence of one or more azo groups (-N=N-). While the dye itself has applications in various staining protocols, its disposal requires careful consideration due to the following factors:
-
Environmental Persistence: Azo dyes are notoriously resistant to biodegradation, meaning they can persist in the environment for extended periods, leading to water and soil contamination.
-
Toxicity of Degradation Products: Under certain conditions, such as anaerobic environments, the azo bond can be cleaved to form aromatic amines, some of which are known or suspected carcinogens. Research has indicated that this compound and its oxidation and reduction byproducts may have mutagenic potential, posing a health risk if they enter water effluents.
-
Aquatic Toxicity: The release of dyes into waterways can significantly impact aquatic ecosystems by reducing light penetration and affecting photosynthetic processes. Furthermore, this compound has been classified as very toxic to aquatic life.
Given these considerations, it is paramount that laboratories adopt a multi-faceted approach to the disposal of this compound, encompassing waste minimization, proper segregation, and, where feasible, in-lab treatment prior to final disposal.
Core Principles of this compound Waste Management
A robust disposal plan for this compound is built on a foundation of regulatory compliance and best laboratory practices. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for hazardous waste management in academic and research laboratories, which should be consulted to ensure full compliance with federal, state, and local regulations.[1][2][3][4][5][6]
| Do's | Don'ts |
| Segregate all this compound waste at the point of generation. | Do not pour this compound solutions down the drain. |
| Label all waste containers clearly with "Hazardous Waste - this compound". | Do not mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's EHS department. |
| Use appropriate and compatible containers for waste storage. | Do not dispose of solid this compound waste in the regular trash. |
| Wear appropriate Personal Protective Equipment (PPE) when handling the dye and its waste. | Do not attempt to neutralize or treat chemical waste without proper training and a validated protocol. |
| Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. | Do not leave waste containers open. |
Step-by-Step Disposal Procedures for this compound
The following procedures provide a general guideline for the disposal of small quantities of this compound waste typically generated in a laboratory setting. Always consult and adhere to your institution's specific hazardous waste management plan.
Part 1: Waste Segregation and Collection
Proper segregation is the first and most critical step in the safe disposal of this compound.
Caption: Waste segregation workflow for this compound at the point of generation.
-
Aqueous Waste: Collect all liquid waste containing this compound, including used staining solutions and rinses, in a dedicated, clearly labeled, and leak-proof container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Solid Waste: Place all solid materials contaminated with this compound, such as gloves, paper towels, absorbent pads, and stained gels, into a designated, puncture-resistant, and clearly labeled hazardous waste bag or container.
-
Unused Powder: Keep any unused or expired this compound powder in its original, tightly sealed container. Do not attempt to dispose of it as regular solid waste.
Part 2: In-Laboratory Treatment of Aqueous Waste (Optional and with EHS Approval)
For laboratories equipped and authorized to perform chemical treatment of waste, the following methods can be employed to decolorize and degrade this compound in aqueous solutions. This should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.
Method 1: Fenton Oxidation
The Fenton reaction utilizes hydroxyl radicals to oxidize and break down the azo dye structure.
Protocol:
-
Acidification: In a suitable glass container within a fume hood, carefully adjust the pH of the this compound solution to approximately 3 by slowly adding a dilute acid (e.g., 1 M sulfuric acid).
-
Iron Catalyst: Add a source of ferrous iron, such as iron(II) sulfate heptahydrate (FeSO₄·7H₂O), to the solution. A typical starting concentration is around 0.4 mmol/L.[7]
-
Oxidation: Slowly and carefully add hydrogen peroxide (H₂O₂) to the solution. A common concentration to start with is around 17 mmol/L.[7] The reaction can be exothermic, so add the hydrogen peroxide in small portions with stirring.
-
Reaction Time: Allow the reaction to proceed with stirring for several hours, or until the red color of the solution has disappeared.
-
Neutralization and Precipitation: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by adding a base, such as sodium hydroxide. This will cause the iron to precipitate out as iron(III) hydroxide.
-
Separation: Allow the precipitate to settle, and then decant the supernatant. The precipitate should be collected as solid hazardous waste.
-
Final Disposal: The decolorized supernatant should be collected as hazardous waste for final disposal by your institution's EHS department. Do not assume it is safe for drain disposal without further analysis and approval.
Method 2: Hypochlorite (Bleach) Oxidation
Sodium hypochlorite (bleach) can also be used to decolorize azo dyes, although it may not lead to complete mineralization.
Protocol:
-
Dilution: If the dye solution is concentrated, dilute it with water.
-
Oxidation: In a fume hood, slowly add a household bleach solution (typically 5-6% sodium hypochlorite) to the this compound solution while stirring. The amount of bleach required will depend on the concentration of the dye.
-
Reaction Time: Continue stirring until the color is no longer visible.
-
Final Disposal: The resulting solution should be collected as hazardous waste and disposed of through your institution's EHS department.
Part 3: Spill Management
Accidental spills of powdered this compound require immediate and careful attention to prevent inhalation and dispersal.
Caption: Step-by-step procedure for cleaning up a small spill of powdered this compound.
Protocol for Small Powder Spills:
-
Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. For larger spills or in poorly ventilated areas, a respirator may be necessary.[8]
-
Contain the Dust: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.[9] Do not use a dry cloth or sweep the powder, as this will create dust.
-
Clean the Spill: Carefully wipe up the dampened powder from the outside of the spill towards the center. Place the contaminated paper towels into a labeled hazardous waste bag.[10][11]
-
Decontaminate the Area: Clean the spill area with soap and water, followed by a rinse with clean water.[12]
-
Dispose of Waste: Seal the hazardous waste bag and arrange for its collection by your institution's EHS department.
-
Personal Decontamination: Remove and dispose of your gloves in the hazardous waste bag. Wash your hands thoroughly with soap and water.
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
Part 4: Final Disposal of Collected Waste
All collected this compound waste, whether treated or untreated, solid or liquid, must be disposed of as hazardous waste.
-
Storage: Store all hazardous waste containers in a designated satellite accumulation area within your laboratory. Ensure containers are kept closed and are in secondary containment.
-
Labeling: Ensure all waste containers are properly labeled with a hazardous waste tag that includes the contents and associated hazards.
-
Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.[3]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, implementing robust waste management practices, and adhering to institutional and regulatory guidelines, we can ensure a safe working environment and minimize our impact on the environment. This commitment to responsible chemical stewardship is an integral part of scientific excellence.
References
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Safety & Risk Services. (n.d.). Spill Clean up Procedure. Retrieved from [Link]
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Environmental Health and Safety. (2022). Laboratory General Chemical Minor Spill Clean Up Procedures (less than 1 gallon). Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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American Laboratory Trading. (2025). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Safety & Risk Services. (2019). Decontamination of Laboratory Equipment. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). operating procedure. Retrieved from [Link]
-
Austin Publishing Group. (n.d.). Azo Dye Removal Technologies. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Removal of Azo Dye from Wastewater Using the Non-Toxic Potassium Ferrate Oxidation–Coagulation Process. Retrieved from [Link]
-
MDPI. (n.d.). Removal of Azo Dyes from Aqueous Effluent Using Bio-Based Activated Carbons: Toxicity Aspects and Environmental Impact. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Myco-decontamination of azo dyes: nano-augmentation technologies. Retrieved from [Link]
-
ETAD. (2023). Working together for safer colorants ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Health and Safety Executive. (2025). Dyes and dyeing. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
ResearchGate. (2025). Removal of azo dye C.I. acid red 14 from contaminated water using fenton, UV/H2O2, UV/H2O2/Fe(II), UV/H 2O2/Fe(III) and UV/H2O2/Fe(III)/ oxalate processes: A comparative study. Retrieved from [Link]
-
ResearchGate. (2025). Azo-dye Degradation in an Anaerobic–Aerobic Treatment System Operating on Simulated Textile Effluent. Retrieved from [Link]
-
MCF Environmental Services. (2023). How to Manage Hazardous Waste in College Academic Labs. Retrieved from [Link]
-
Yadong. (2025). How to dispose of C.I. Direct Red 31 properly?. Retrieved from [Link]
-
PRO Chemical and Dye. (n.d.). 30 Studio Safety & Guidelines. Retrieved from [Link]
-
PubMed. (n.d.). Removal of azo dye C.I. acid red 14 from contaminated water using Fenton, UV/H(2)O(2 ...). Retrieved from [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Controlling Hazardous Dust in Dyeing Operations. Retrieved from [Link]
-
MDPI. (n.d.). Removal of Azo Dyes from Water on a Large Scale Using a Low-Cost and Eco-Friendly Adsorbent. Retrieved from [Link]
-
UC San Diego. (2025). Waste Disposal Guidance. Retrieved from [Link]
-
MDPI. (n.d.). Dye Waste Treatment. Retrieved from [Link]
-
Even3. (n.d.). DECOLORIZATION OF AZO DYE-CONTAINING WASTEWATER IN A UASB REACTOR. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2008). Managing Hazardous Waste at Academic Laboratories Rulemaking. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
-
International Enviroguard. (2022). Powder Coating Safety and Regulations. Retrieved from [Link]
-
PubMed. (n.d.). Azo-dye degradation in an anaerobic-aerobic treatment system operating on simulated textile effluent. Retrieved from [Link]
-
Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
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Personal protective equipment for handling Direct Red 13
Operational Safety Guide: Direct Red 13 (C.I. 22155)
Part 1: Executive Safety Summary & Hazard Profile
The "Why" Behind the Protocol: this compound (CAS: 1937-35-5) is not merely a staining agent; it is a double azo dye derived from benzidine congeners. While valuable for cellulose staining and biological applications, its chemical structure presents specific risks that standard "red dye" safety sheets often obscure.
Critical Hazard Mechanism:
-
Metabolic Cleavage: Azo dyes can undergo reductive cleavage (azo reduction) by skin bacteria or liver enzymes. For this compound, this breakdown releases benzidine-based aromatic amines , which are established human carcinogens.
-
Particulate Dispersion: As a fine powder, this compound is highly electrostatic. The primary risk vector is not just direct contact, but the inhalation of micro-particulates generated during weighing, which then metabolize systematically.
Risk Classification:
-
Carcinogenicity: Potential (IARC Group 2A/2B context for benzidine-based dyes).
-
Target Organs: Bladder, Liver, Skin.
-
Immediate Physical: Serious eye irritant; potential respiratory sensitizer.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "latex gloves."[1] The following matrix is based on permeation resistance data for organic azo dyes and particulate exclusion standards.
| PPE Category | Required Specification | Operational Logic (The "Why") |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile or Neoprene (minimum 5-6 mil) | Permeation & Detection: Azo dyes can permeate thin latex in <10 mins. Double gloving creates a "breach detection system"—if the inner glove shows red, the outer barrier has failed. |
| Respiratory | Engineering Control (Primary): Chemical Fume HoodPPE (Secondary): N95 (minimum) or P100 Respirator | Particulate Exclusion: Surgical masks offer zero protection against dye dust. If weighing outside a hood is unavoidable, a fit-tested P100 is mandatory to block carcinogenic dust. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Migration Prevention: Safety glasses with side shields are insufficient for fine powders, which can migrate around lenses via air currents. |
| Body | Lab Coat (Buttoned to neck) Optional: Tyvek® Sleeve Covers | Fomite Control: Dye powder settles on forearms. Sleeve covers prevent the transfer of carcinogenic dust to desks, phones, or skin. |
Part 3: Operational Protocol (Step-by-Step)
This protocol uses a "Clean-to-Dirty-to-Clean" workflow to contain the dye within a specific zone.
Phase 1: Preparation (The Static Check)
-
Zone Definition: Designate a "Hot Zone" within the chemical fume hood. Clear all unrelated glassware.
-
Static Neutralization: this compound powder is static-prone.
-
Action: Wipe the spatula and weigh boat with an anti-static wipe before use.
-
Reason: Static charge causes powder to "jump" or disperse, creating invisible contamination clouds.
-
-
Lining: Place a plastic-backed absorbent mat (absorbent side up) in the hood. If a spill occurs, you toss the mat, not scrub the hood.
Phase 2: Handling & Solubilization
-
Donning: Put on inner gloves, then lab coat, then outer gloves (tucked over coat cuffs).
-
Weighing:
-
Open the container only inside the hood.
-
Transfer powder gently. Do not dump; pour slowly to minimize dust lofting.
-
Recap the stock bottle immediately after weighing.
-
-
Solubilization (The "Add-Liquid" Rule):
-
Never pour water/solvent rapidly onto the dye powder (creates aerosol puff).
-
Protocol: Add a small volume of solvent to the powder to create a paste (slurry), then dilute to final volume. This traps the dust immediately.
-
Phase 3: Decontamination & Doffing
-
Wipe Down: Use a solvent-soaked wipe (typically 70% Ethanol or water, depending on solubility) to wipe the exterior of the stock bottle and the balance.
-
Outer Glove Removal: Remove outer gloves inside the hood. Turn them inside out to trap any dye residue.
-
Inspection: Check inner gloves for red staining. If clean, proceed to general lab work. If stained, wash hands immediately with soap and cold water (warm water opens pores, increasing absorption).
Part 4: Disposal & Emergency Response
-
Solid Waste: All weigh boats, contaminated mats, and gloves must go into Hazardous Solid Waste (labeled "Carcinogenic/Toxic Solids"). Do not use regular trash.
-
Liquid Waste: Collect in a dedicated carboy labeled "Azo Dye Waste." Do not mix with oxidizers (e.g., Bleach/Nitric Acid) as this can generate toxic chloramines or heat.
-
Spill Cleanup:
-
Dry Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop up.
-
Wet Spill: Absorb with vermiculite or absorbent pads.
-
Part 5: Workflow Visualization
The following diagram illustrates the "Safe Loop" logic, emphasizing the critical decision points for containment.
Caption: The "Safe Loop" workflow for this compound. Red nodes indicate high-risk steps requiring engineering controls (Fume Hood).
References
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Benzidine and Dyes Metabolized to Benzidine.[2] U.S. Department of Health and Human Services.[3] [Link]
-
European Chemicals Agency (ECHA). (2020). Restricted Substances List (REACH Annex XVII) - Azo Dyes.[Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]
-
World Health Organization (IARC). (2012). Monographs on the Evaluation of Carcinogenic Risks to Humans: Volume 99, Some Aromatic Amines, Organic Dyes, and Related Exposures.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
